Zolasartan
描述
属性
CAS 编号 |
145781-32-4 |
|---|---|
分子式 |
C24H20BrClN6O3 |
分子量 |
555.8 g/mol |
IUPAC 名称 |
3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI 键 |
FIKYECRHLXONOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
外观 |
White to off-white crystalline powder. |
其他CAS编号 |
145781-32-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |
产品来源 |
United States |
Foundational & Exploratory
Zolasartan: A Technical Guide to the Core Mechanism of Action
Abstract
Zolasartan is a potent and selective, nonpeptide angiotensin II receptor antagonist.[1] Its therapeutic effects, primarily in the management of hypertension, are derived from its specific and competitive blockade of the angiotensin II type 1 (AT1) receptor.[2] This action inhibits the primary physiological effects of angiotensin II, a key regulator in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] This document provides a detailed overview of the molecular mechanism of action of this compound, its interaction with the AT1 receptor, the resultant downstream signaling effects, and the standard experimental protocols used to characterize its activity.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3][4][5] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to reduced renal blood flow.[3] Renin cleaves the precursor angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I.[6][7] Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary vascular endothelial cells, then converts angiotensin I into the potent octapeptide, angiotensin II (Ang II).[6][7]
Ang II is the principal effector of the RAAS and exerts its effects by binding to specific receptors, primarily the AT1 and AT2 receptors.[8] Most of the known pathophysiological effects of Ang II are mediated by the AT1 receptor.[9] These effects include:
-
Vasoconstriction: Potent constriction of systemic resistance vessels, leading to an immediate increase in blood pressure.[6][10]
-
Aldosterone (B195564) Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys.[6][7]
-
Sympathetic Nervous System Activation: Enhancement of noradrenaline release, further contributing to increased cardiac output and vasoconstriction.[7]
-
Cellular Growth and Proliferation: Stimulation of hypertrophy and hyperplasia in vascular smooth muscle and cardiac myocytes, contributing to long-term cardiovascular remodeling.[8]
Core Mechanism of Action: Selective AT1 Receptor Blockade
This compound functions as a selective and competitive antagonist of the AT1 receptor.[2] Unlike ACE inhibitors, which decrease the production of Ang II, angiotensin receptor blockers (ARBs) like this compound act by directly preventing Ang II from binding to its receptor site in tissues such as vascular smooth muscle and the adrenal glands.[11][12][13]
This selective blockade has several key features:
-
High Affinity and Selectivity: this compound demonstrates a high affinity for the AT1 receptor, with over 10,000-fold more selectivity for the AT1 receptor than the AT2 receptor.[8]
-
Insurmountable Antagonism: this compound is characterized as an insurmountable/noncompetitive antagonist, a property likely due to slow dissociation kinetics from the AT1 receptor. This may contribute to a prolonged duration of action.[2]
-
No Agonist Activity: The molecule exhibits no partial agonist activity, ensuring a complete blockade of Ang II's effects at the receptor.[13]
By occupying the AT1 receptor, this compound effectively reverses all known downstream effects of Ang II at this site, including vasoconstriction, aldosterone release, and cellular hypertrophic responses.[12] This leads to vasodilation, reduced sodium and water retention, and a decrease in overall blood pressure.[1]
Signaling Pathways
Upon binding of Angiotensin II, the AT1 receptor activates multiple intracellular signaling pathways. This compound blocks the initiation of these cascades. The primary pathways are G-protein dependent, though G-protein independent signaling also occurs.
G-Protein Coupled Signaling
The AT1 receptor predominantly couples to Gq/11 proteins.[14][15] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9][14]
-
IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of calcium-dependent kinases and smooth muscle contraction.[14]
-
DAG activates Protein Kinase C (PKC), which is involved in cellular growth, proliferation, and inflammation.[14]
The AT1 receptor can also couple to other G-proteins like Gi and G12/13, leading to the inhibition of adenylyl cyclase and activation of Rho kinase, respectively, further contributing to vasoconstriction.[15]
References
- 1. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Angiotensin II Receptor Blockers (ARBs): Uses, Generic & Brand [medicinenet.com]
- 11. bhf.org.uk [bhf.org.uk]
- 12. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Zolasartan: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a non-peptide angiotensin II receptor antagonist that was investigated for its potential as an antihypertensive agent.[1] As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental insights into this compound. The development of this compound was discontinued (B1498344) during Phase 2 clinical trials.[2]
Chemical Structure and Identification
This compound is a complex heterocyclic molecule featuring a benzofuran (B130515) core linked to tetrazole and imidazole (B134444) moieties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid[1] |
| CAS Number | 145781-32-4[3] |
| Molecular Formula | C₂₄H₂₀BrClN₆O₃[1] |
| SMILES | CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl[1] |
| InChI | InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)[1] |
| InChIKey | FIKYECRHLXONOX-UHFFFAOYSA-N[3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in published literature, likely due to its discontinued development. However, computed properties from databases such as PubChem provide valuable estimates.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 555.8 g/mol | PubChem[1] |
| Monoisotopic Mass | 554.04688 Da | PubChem[1] |
| XLogP3 | 6.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 123 Ų | PubChem[1] |
| Heavy Atom Count | 35 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 739 | PubChem[1] |
Pharmacology and Mechanism of Action
This compound is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).[1] By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure.[1] The mode of antagonism for this compound has been characterized as insurmountable/noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could contribute to a longer duration of action.[4]
Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by this compound interrupts the downstream signaling cascade initiated by angiotensin II.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
Experimental Protocols
General Synthesis Approach
The synthesis of sartans like this compound typically involves a convergent synthesis strategy. A key step is often a Suzuki coupling reaction to form the characteristic biphenyl (B1667301) core. The synthesis would likely involve the preparation of a substituted benzofuran intermediate and a functionalized imidazole derivative, which are then coupled.
Caption: General synthetic workflow for this compound.
AT1 Receptor Binding Assay (Hypothetical Protocol)
A competitive radioligand binding assay would be a standard method to determine the binding affinity of this compound for the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.
-
Radioligand: [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Metabolism
Studies on the metabolism of this compound have indicated that it undergoes glucuronidation.[2] Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-glucuronides of this compound are primarily produced by UGTs 1A10 and 2B7.[2]
Conclusion
This compound is a potent, insurmountable AT1 receptor antagonist with a chemical structure designed for high affinity to its target. While its clinical development was halted, the available data on its chemical properties and mechanism of action provide valuable insights for researchers in the field of cardiovascular drug discovery. The lack of extensive experimental data underscores the challenges in obtaining comprehensive information for compounds that do not advance to later stages of clinical development. Further research, potentially through the synthesis and in-vitro characterization of this compound, would be necessary to fully elucidate its physicochemical and pharmacological profile.
References
- 1. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolasartan: A Discontinued Angiotensin II Receptor Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan, also known by its development code GR-117289, is a nonpeptide angiotensin II receptor antagonist that was under clinical investigation for the treatment of hypertension.[1] As a member of the "sartan" class of drugs, it functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] Despite promising initial studies, the clinical development of this compound was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical synthesis, mechanism of action, and potential byproducts, drawing parallels with other well-established sartans where specific data for this compound is limited.
Chemical Profile and Mechanism of Action
This compound is chemically described as 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid.[1] Its structure features the characteristic biphenyl-tetrazole moiety common to many sartan drugs, which is crucial for its binding to the AT1 receptor.
The primary mechanism of action for this compound, like other sartans, involves the blockade of the renin-angiotensin-aldosterone system (RAAS). By competitively inhibiting the binding of angiotensin II to the AT1 receptor, it prevents a cascade of physiological responses that lead to increased blood pressure.
Below is a diagram illustrating the signaling pathway of the renin-angiotensin system and the point of intervention for angiotensin II receptor antagonists like this compound.
Caption: Renin-Angiotensin-Aldosterone System and this compound's point of action.
Synthesis Pathway of this compound
A logical, though speculative, workflow for the synthesis of this compound is outlined below.
Caption: A potential high-level synthetic workflow for this compound.
Potential Byproducts and Impurities
The synthesis of complex molecules like this compound can lead to the formation of various byproducts and impurities. While specific data for this compound is not available, common impurities in sartan synthesis can be categorized as follows:
-
Process-Related Impurities: These arise from incomplete reactions or side reactions of starting materials, intermediates, and reagents.
-
Degradation Products: These can form during storage or under specific conditions like exposure to light, heat, or moisture.
A summary of potential impurities, based on the synthesis of other sartans, is presented in the table below.
| Impurity Type | Potential Source / Structure |
| Isomeric Impurities | Regioisomers formed during the alkylation of the imidazole (B134444) or tetrazole rings. |
| Unreacted Intermediates | Residual starting materials or key intermediates from the synthesis. |
| Byproducts of Coupling Reactions | Homocoupling products from Suzuki or other cross-coupling reactions. |
| Degradation Products | Hydrolysis products of ester groups or degradation of the tetrazole ring. |
| Residual Solvents | Solvents used during the synthesis and purification steps. |
Conclusion
This compound represents an interesting case in the development of angiotensin II receptor antagonists. While it did not reach the market, its chemical structure and presumed synthetic pathway are illustrative of the broader class of sartan drugs. The lack of detailed public information on its synthesis and byproducts highlights the challenges in retrospectively analyzing the development of discontinued drug candidates. Further research into archived patents and medicinal chemistry literature from its originator, GlaxoSmithKline, may provide more specific details for interested researchers.
References
An In-depth Technical Guide to Angiotensin II Type 1 (AT1) Receptor Binding Affinity of Sartans
Disclaimer: The compound "Zolasartan" is not a recognized pharmaceutical agent. This guide will use data from established Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, to provide a representative technical overview of AT1 receptor binding affinity.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the binding characteristics of ARBs to the Angiotensin II Type 1 (AT1) receptor.
Introduction to AT1 Receptor Antagonism
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs), the AT1 and AT2 receptors. The AT1 receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.
Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the actions of Ang II. This selective blockade is a cornerstone of therapy for hypertension, heart failure, and diabetic nephropathy. The efficacy of these drugs is intrinsically linked to their binding affinity and kinetics at the AT1 receptor. While all ARBs share a common mechanism of action, they exhibit distinct pharmacological profiles, including differences in binding affinity, which can influence their clinical effects.
Quantitative Analysis of AT1 Receptor Binding Affinity
The binding affinity of an ARB for the AT1 receptor is a measure of the strength of the interaction between the drug and the receptor. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The table below summarizes the AT1 receptor binding affinities for several commercially available ARBs.
| Compound | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Species/System |
| Telmisartan (B1682998) | 3.7[1][2] | 3.0[3] | Human AT1 Receptor[4] |
| Valsartan (B143634) | 2.38[5][6] | 2.7 (rat aorta)[7] | Rat Aortic Smooth Muscle Cells[6] |
| Olmesartan (B1677269) | N/A | 6.7 | Human AT1 Receptors |
| Candesartan (B1668252) | N/A | 0.26[8] | CHO-AT1 cells[8] |
| Losartan | 12.0 - 17.0[3] | 20.0[7] | In vitro[3][7] |
| Irbesartan | N/A | 1.3 (rat liver)[7] | Rat Liver[7] |
Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
The rank order of binding affinity among these ARBs has been reported as telmisartan > olmesartan > candesartan > EXP3174 (active metabolite of losartan) ≥ valsartan ≥ losartan[4].
Experimental Protocol: Radioligand Binding Assay
The determination of AT1 receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled drug (the "competitor," e.g., an ARB) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
-
Cell Membranes: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., CHO-hAT1 cells, rat aortic smooth muscle cells)[6][9].
-
Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [³H]Candesartan or [¹²⁵I]Angiotensin II[6][8].
-
Unlabeled Competitor: The ARB being tested (e.g., Olmesartan, Valsartan).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer containing MgCl₂, BSA).
-
Scintillation Fluid: For assays using a tritium-labeled radioligand.
-
Gamma Counter or Scintillation Counter: To measure radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Membrane Preparation: Cells expressing the AT1 receptor are harvested and homogenized. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Competition Binding:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled AT1 receptor antagonist.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium[8].
-
Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
The data are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Telmisartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 2. Telmisartan, angiotensin II (AT1) antagonist (CAS 144701-48-4) | Abcam [abcam.com]
- 3. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Zolasartan: A Pharmacological Profile Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a non-peptide angiotensin II receptor antagonist that was under development for the treatment of hypertension. As with other members of the 'sartan' class, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor. Although the clinical development of this compound was discontinued (B1498344), an examination of its pharmacological profile provides valuable insights for researchers in the field of cardiovascular drug discovery and development. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, receptor interaction, and metabolic pathways. Due to its discontinued status, quantitative clinical pharmacokinetic and efficacy data are limited in the public domain.
Mechanism of Action
This compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] By binding to the AT1 receptor, this compound effectively blocks the physiological actions of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). The antagonism of the AT1 receptor by this compound leads to vasodilation, reduced aldosterone (B195564) secretion, and a consequent decrease in blood pressure.[2]
The binding of this compound to the AT1 receptor is characterized as insurmountable and noncompetitive.[3] This suggests a slow dissociation of the drug from the receptor, leading to a prolonged duration of action. Insurmountable antagonism implies that even with increasing concentrations of the agonist (angiotensin II), the maximal response cannot be restored.[3]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The following diagram illustrates the RAAS cascade and the point of intervention for this compound.
References
Zolasartan: A Technical Overview of a Discontinued Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a non-peptide angiotensin II receptor antagonist that was under development by GlaxoSmithKline (GSK) for the treatment of hypertension.[1] As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] Despite its development, this compound's progression was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, mechanism of action, and the limited preclinical data. Due to its discontinued status, publicly available information, particularly regarding clinical trial data and specific experimental protocols, is scarce. This document compiles the known facts and provides context based on the broader class of angiotensin II receptor blockers (ARBs).
Discovery and Development History
Mechanism of Action
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[2] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[4] By blocking this interaction, this compound prevents the physiological actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]
One of the key pharmacological characteristics of this compound is its classification as an insurmountable/noncompetitive antagonist.[3] This suggests that this compound binds tightly to the AT1 receptor, and its inhibitory effect cannot be easily overcome by increasing concentrations of angiotensin II.[3] This property is often associated with a slow dissociation rate from the receptor, potentially leading to a longer duration of action.[3]
Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway.[6][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC).[6][9] By blocking the AT1 receptor, this compound inhibits this entire signaling cascade.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Zolasartan: A Technical Guide to its Core Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolasartan is a nonpeptide angiotensin II receptor antagonist that was investigated for the treatment of hypertension. As an angiotensin II receptor type 1 (AT1) antagonist, it selectively blocks the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Development of this compound was discontinued, and as a result, publicly available data on its physicochemical properties are limited.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the scarcity of specific data for this compound, this document also describes the expected properties and degradation pathways based on data from other structurally related sartans, such as Losartan and Azilsartan. Furthermore, it outlines detailed experimental protocols for the evaluation of solubility and stability, which are standard in the pharmaceutical development of such compounds.
Introduction to this compound
This compound is a member of the 1-benzofuran class of compounds and functions as an antihypertensive agent by antagonizing the angiotensin II type 1 (AT1) receptor.[1] Its chemical structure is characterized by a tetrazole group, an imidazolyl carboxylic acid, and a biaryl structure, which are common features among sartan drugs.[1] The molecular formula of this compound is C₂₄H₂₀BrClN₆O₃, with a molecular weight of 555.8 g/mol .
Solubility Profile of this compound
The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For sartans, solubility is often pH-dependent.
Known Solubility Data for this compound
Specific aqueous solubility data for this compound in standard buffers is not widely available in the public domain. The following data has been reported in a specialized solvent system:
| Solvent System | Solubility |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.06 mM) |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.06 mM) |
| (Data sourced from a commercial supplier; may not represent thermodynamic solubility in aqueous media) |
Expected pH-Dependent Solubility (Based on Sartan Class)
Given the presence of acidic functional groups (carboxylic acid and tetrazole), the solubility of this compound is expected to be pH-dependent, similar to other sartans like Losartan. Losartan exhibits low solubility in acidic pH (e.g., pH 1.2) and higher solubility in neutral to alkaline pH (e.g., pH 6.8). It is anticipated that this compound would follow a similar trend, with increased solubility at pH values above its pKa.
Stability Characteristics of this compound
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the drug substance to various stress conditions to identify potential degradation products and pathways.
Expected Stability Profile and Degradation Pathways
While specific stability studies on this compound are not publicly documented, forced degradation studies on other sartans like Losartan and Azilsartan reveal common degradation pathways. This compound is likely susceptible to degradation under similar conditions.
-
Hydrolytic Degradation: Sartans can be susceptible to hydrolysis under acidic and alkaline conditions.
-
Oxidative Degradation: The imidazole (B134444) ring and other parts of the sartan structure can be prone to oxidation. Studies on Losartan have shown significant degradation in the presence of hydrogen peroxide.
-
Photolytic Degradation: Exposure to light can induce degradation in some sartan molecules.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of sartans, although some have shown to be relatively stable under dry heat conditions.
Table of Expected Degradation Behavior for this compound (Inferred from Sartan Class)
| Stress Condition | Expected Degradation | Common Degradation Products (General for Sartans) |
| Acid Hydrolysis | Likely | Hydrolysis of functional groups |
| Alkaline Hydrolysis | Likely | Hydrolysis of functional groups |
| Oxidation (e.g., H₂O₂) | High susceptibility expected | Oxidized derivatives of the imidazole ring, hydroxylation of aromatic rings |
| Photolysis (UV/Vis) | Possible | Photodegradation products |
| Thermal (Dry Heat) | Generally more stable, but degradation is possible | Thermally induced degradation products |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the solubility and stability of a sartan compound like this compound.
Solubility Determination
4.1.1. Shake-Flask Method for Equilibrium Solubility
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and purified water).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Withdraw aliquots from each flask. Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4.1.2. Intrinsic Dissolution Rate (IDR)
IDR measures the dissolution rate of a pure substance under constant surface area conditions.
-
Compact Preparation: Compress a known amount of this compound powder into a die to form a compact with a defined surface area.
-
Dissolution Apparatus: Place the die in a dissolution apparatus (e.g., USP Apparatus 2) containing a specified volume of dissolution medium at a constant temperature and stirring rate.
-
Sampling: Collect samples from the dissolution medium at regular time intervals.
-
Analysis: Determine the concentration of this compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Plot the cumulative amount of dissolved drug versus time. The IDR is calculated from the slope of the linear portion of the curve, normalized by the surface area of the compact.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. This is typically an HPLC method.
4.2.1. HPLC Method Development
-
Column Selection: Choose a suitable reversed-phase column (e.g., C18).
-
Mobile Phase Optimization: Develop a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) that provides good separation between the parent drug and all potential degradation products. Gradient elution is often employed.
-
Detection: Use a UV detector set at a wavelength where this compound and its degradation products have significant absorbance.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2.2. Forced Degradation Studies
These studies are conducted to generate degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Acid and Base Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). Heat the solutions (e.g., at 60-80°C) for a specified time. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 70°C) for an extended period.
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method.
Visualizations
Signaling Pathway of Angiotensin II Receptor Antagonists
Caption: Mechanism of action for this compound as an AT1 receptor antagonist.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies and stability method development.
Conclusion
This compound is an angiotensin II receptor antagonist whose development was discontinued. Consequently, there is a significant lack of publicly available data regarding its specific solubility and stability characteristics. Based on its chemical structure and the known properties of other sartan drugs, it is predicted that this compound has pH-dependent solubility and is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. This guide provides a framework for the expected physicochemical properties of this compound and outlines the standard experimental protocols that would be employed in a pharmaceutical development setting to fully characterize its solubility and stability profile. The provided workflows and methodologies are applicable to the broader class of sartan molecules and serve as a valuable resource for researchers in this field.
References
An In-depth Technical Guide to the Metabolism and Glucuronidation of Zolasartan
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the metabolic pathways of zolasartan, with a specific emphasis on its glucuronidation. It outlines the key enzymes involved, presents available quantitative data for analogous compounds, and offers detailed experimental protocols for studying its metabolism.
Introduction
This compound is an angiotensin II receptor antagonist, belonging to the sartan class of drugs used in the management of hypertension. The efficacy and disposition of this compound are significantly influenced by its metabolic fate within the body. This document delves into the core aspects of this compound's biotransformation, focusing on both Phase I and Phase II metabolic pathways, particularly glucuronidation. Understanding these pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and for the overall development of safer and more effective therapeutic strategies.
Metabolic Pathways of this compound
The metabolism of this compound, like other sartans, involves both Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, with glucuronidation being a major pathway.
Phase I Metabolism (Presumed)
While specific studies detailing the CYP-mediated metabolism of this compound are limited, inferences can be drawn from its structural analogue, losartan (B1675146). The primary CYP enzymes responsible for the oxidation of losartan are CYP2C9 and CYP3A4[1][2]. These enzymes are involved in the conversion of losartan to its active carboxylic acid metabolite, E-3174[1]. Given the structural similarities, it is highly probable that CYP2C9 and CYP3A4 also play a role in the oxidative metabolism of this compound.
Phase II Metabolism: Glucuronidation
Glucuronidation is a significant metabolic pathway for this compound, leading to the formation of more water-soluble metabolites that are readily excreted. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Both N-glucuronidation and O-glucuronidation of this compound have been observed[3].
Studies have identified specific UGT isoforms responsible for the N-glucuronidation of the tetrazole ring of this compound.
-
UGT1A3: This enzyme shows strong regioselectivity for the N2 position of the tetrazole ring in this compound. Notably, the tetrazole-N2 of this compound is exclusively conjugated by UGT1A3.
-
UGT1A5: The tetrazole-N1 position of this compound is accessible to other enzymes, including UGT1A5.
The formation of this compound O-glucuronide is primarily carried out by the following UGT isoforms:
-
UGT1A10
-
UGT2B7
Quantitative Data on Sartan Metabolism
Table 1: Michaelis-Menten Kinetic Parameters for Losartan Oxidation in Human Liver Microsomes
| CYP Isoform | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| CYP2C9 | Losartan | E-3174 | 0.05-50 (concentration range studied) | Not specified | [1] |
| CYP3A4 | Losartan | E-3174 | >25 (significant inhibition observed) | Not specified |
Note: The provided data for losartan indicates the concentration ranges at which enzyme activity was observed and inhibited, rather than precise Km and Vmax values from a single study.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Glucuronidation Assay Using Recombinant Human UGTs
This protocol describes the procedure for determining the glucuronidation of this compound by specific human UGT isoforms.
Materials:
-
This compound
-
Recombinant human UGT isoforms (UGT1A3, UGT1A5, UGT1A10, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), alamethicin (50 µg/mg protein), and the specific recombinant UGT isoform (e.g., 0.1 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.
-
Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the mixture. Initiate the reaction by adding UDPGA (5 mM). The final incubation volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring linearity of the reaction rate.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid) and analyze the formation of this compound glucuronides using a validated LC-MS/MS method.
CYP Inhibition Assay in Human Liver Microsomes
This protocol outlines the procedure to assess the inhibitory potential of this compound on major human CYP isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare incubation mixtures (final volume 200 µL) containing potassium phosphate buffer (0.1 M, pH 7.4), HLMs (0.2 mg/mL), and this compound at various concentrations (e.g., 0.1-100 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add a mixture of CYP probe substrates to each well. Initiate the reactions by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for an optimized time (e.g., 15 minutes).
-
Termination of Reaction: Terminate the reactions by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate metabolites. The IC₅₀ value for this compound on each CYP isoform is then determined.
LC-MS/MS Method for Quantification of this compound and its Glucuronides
This protocol provides a general framework for the development of an LC-MS/MS method for the simultaneous quantification of this compound and its glucuronide metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound and its more polar glucuronide metabolites. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), likely in positive mode for this compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its glucuronide metabolites. For instance:
-
This compound: [M+H]⁺ → fragment ion
-
This compound-N-glucuronide: [M+H]⁺ → this compound aglycone ion
-
This compound-O-glucuronide: [M+H]⁺ → this compound aglycone ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition must be optimized to achieve maximum sensitivity and specificity.
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: In vitro UGT assay workflow.
Logical Relationship of CYP Inhibition Assay
Caption: Logic of a CYP inhibition assay.
Conclusion
The metabolism of this compound is a complex process involving both Phase I and Phase II enzymatic reactions. Glucuronidation, mediated by UGT1A3, UGT1A5, UGT1A10, and UGT2B7, represents a key pathway for its elimination, resulting in the formation of both N- and O-glucuronides. While specific kinetic data for this compound is limited, the provided experimental protocols offer a robust framework for its detailed metabolic characterization. Further studies are warranted to quantify the kinetic parameters of the enzymes involved in this compound metabolism to better predict its pharmacokinetic profile and potential for drug-drug interactions.
References
In Vitro Characterization of Zolasartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Zolasartan is a drug candidate whose development was discontinued. As such, publicly available in vitro characterization data is limited. This guide provides a comprehensive overview of the typical in vitro assays and expected pharmacological profile for an angiotensin II receptor blocker (ARB) of its class, using data from other well-characterized sartans as representative examples where specific data for this compound is unavailable.
Introduction
This compound is a nonpeptide angiotensin II receptor antagonist.[1] Like other members of the "sartan" class, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor.[2][3] This action prevents angiotensin II from binding to its receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, which are key components of the renin-angiotensin-aldosterone system (RAAS).[4] The therapeutic potential of this compound, like other ARBs, lies in the management of hypertension and other cardiovascular diseases.[5] This document outlines the essential in vitro studies required to characterize the pharmacological and safety profile of this compound.
AT1 Receptor Binding Characteristics
The affinity of this compound for the AT1 receptor is a critical determinant of its potency. This is typically assessed through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II, is used.
-
Assay:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is quantified using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities of ARBs
| Compound | Receptor Binding IC50 (nM) | Relative Binding Affinity Rank |
| Candesartan (B1668252) | ~1-3 | 1 |
| Telmisartan | ~5 | 10 |
| Olmesartan | ~7 | Not specified |
| Irbesartan | ~16 | Not specified |
| This compound | Data not available | Higher than Losartan |
| Losartan | ~20-50 | 50 |
| Valsartan | ~45 | Not specified |
| Eprosartan | Data not available | 100 |
Note: IC50 values can vary depending on the specific assay conditions. The relative binding affinity is a ranked order with 1 being the highest affinity.
Functional Antagonism
Functional assays are crucial to determine the nature of the antagonism (surmountable vs. insurmountable) and the functional potency of this compound. This compound has been characterized as an insurmountable/noncompetitive antagonist, a feature it shares with other sartans like candesartan and valsartan. This is likely due to slow dissociation kinetics from the AT1 receptor.
Experimental Protocol: Inositol (B14025) Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonism of this compound by measuring its effect on angiotensin II-induced IP accumulation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human AT1 receptor are cultured.
-
Labeling: Cells are labeled overnight with myo-[3H]inositol.
-
Assay:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Angiotensin II is then added to stimulate the cells.
-
The reaction is stopped, and the cells are lysed.
-
Inositol phosphates are separated by ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve for angiotensin II in the presence and absence of this compound is plotted.
-
For a surmountable antagonist, the curve will shift to the right without a change in the maximal response.
-
For an insurmountable antagonist like this compound, the maximal response to angiotensin II will be depressed.
-
The IC50 value for the inhibition of angiotensin II-induced IP accumulation can be calculated.
-
Data Presentation: Functional Antagonism of ARBs
| Compound | Mode of Antagonism | Functional Assay IC50 (nM) |
| This compound | Insurmountable/Noncompetitive | Data not available |
| Candesartan | Insurmountable/Noncompetitive | ~0.6 (half-maximal inhibition of IP accumulation) |
| Valsartan | Insurmountable/Noncompetitive | ~60 (IP1 accumulation) |
| Irbesartan | Insurmountable/Noncompetitive | Data not available |
| Telmisartan | Insurmountable/Noncompetitive | Data not available |
| Losartan | Surmountable/Competitive | Data not available |
Note: The mode of antagonism is a key differentiator among ARBs.
Signaling Pathway Analysis
This compound exerts its effects by blocking the AT1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by angiotensin II through the AT1 receptor involves Gq/11 proteins.
Angiotensin II / AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vascular smooth muscle contraction. This compound blocks the initial step of this cascade by preventing angiotensin II from binding to the AT1 receptor.
References
- 1. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 5. Angiotensin Receptor Blockers: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Zolasartan: A Technical Overview of a Novel Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zolasartan, a potent and selective angiotensin II receptor antagonist. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for professionals in the fields of pharmacology and drug development.
Physicochemical Properties of this compound
This compound is a complex heterocyclic molecule. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀BrClN₆O₃ | [1][2] |
| Molecular Weight | 555.8 g/mol | [1] |
| Monoisotopic Mass | 554.04688 Da | [1] |
| IUPAC Name | 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid | [1] |
| CAS Number | 145781-32-4 | [1] |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
This compound is classified as an angiotensin II receptor blocker (ARB). Its therapeutic effect is derived from its ability to selectively and competitively inhibit the angiotensin II type 1 (AT₁) receptor.[1][3] Angiotensin II is the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS) and plays a crucial role in the pathophysiology of hypertension.[3][4]
By blocking the AT₁ receptor, this compound prevents angiotensin II from exerting its potent vasoconstrictive effects.[2][5] This leads to vasodilation and a reduction in blood pressure.[3] Furthermore, the blockade of AT₁ receptors inhibits the release of aldosterone (B195564) from the adrenal gland, which in turn promotes the excretion of sodium and water, further contributing to the lowering of blood pressure.[2][3]
Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs like this compound do not inhibit the breakdown of bradykinin, which is why they are not typically associated with the persistent dry cough that can be a side effect of ACE inhibitor therapy.[3]
Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published due to its discontinued (B1498344) development. However, the following are standard methodologies for evaluating angiotensin II receptor antagonists.
This assay is designed to determine the binding affinity of a test compound to the AT₁ receptor.
Objective: To quantify the inhibitory concentration (IC₅₀) of this compound for the AT₁ receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human AT₁ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.
-
Test compound: this compound.
-
Reference compound: Losartan.
-
Assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the reference compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, reference compound, or buffer (for total binding). To determine non-specific binding, add a high concentration of the reference compound.
-
Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
This functional assay assesses the ability of a compound to inhibit angiotensin II-induced vasoconstriction.
Objective: To evaluate the antagonistic effect of this compound on angiotensin II-induced vascular contraction.
Materials:
-
Isolated arterial rings (e.g., from rat thoracic aorta).
-
Organ bath system with force transducers.
-
Krebs-Henseleit physiological salt solution.
-
Angiotensin II.
-
Test compound: this compound.
Procedure:
-
Tissue Preparation: Isolate the artery and cut it into rings.
-
Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Pre-incubation: Pre-incubate the rings with this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Angiotensin II Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of Angiotensin II to the bath.
-
Data Recording: Record the isometric tension after each addition of Angiotensin II.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
Below is a diagram illustrating the general workflow for in vitro screening of an ARB like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
Methodological & Application
Zolasartan: Experimental Research Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is an experimental angiotensin II receptor blocker (ARB) under investigation for the treatment of hypertension and other cardiovascular diseases. As a member of the "sartan" class of drugs, its primary mechanism of action is the selective inhibition of the angiotensin II type 1 (AT1) receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This document provides detailed experimental protocols and application notes relevant to the preclinical and early clinical development of this compound, based on established methodologies for angiotensin II receptor antagonists.
Mechanism of Action: AT1 Receptor Blockade
This compound is a competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), exerts its physiological effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle, the adrenal gland, and the heart.[2][3] The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, increased aldosterone (B195564) secretion, and cellular growth and proliferation, all of which contribute to elevated blood pressure and cardiovascular remodeling.[4] this compound, by blocking this interaction, effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor and the point of inhibition by this compound.
Preclinical Research Protocols
In Vitro Receptor Binding Affinity Assay
This protocol determines the binding affinity of this compound for the AT1 receptor.
Objective: To quantify the equilibrium dissociation constant (Kd) of this compound for the human AT1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.
-
-
Radioligand Binding Assay:
-
Use a radiolabeled AT1 receptor antagonist, such as [125I]-Sar1,Ile8-Angiotensin II, as the radioligand.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound (e.g., 10^-12 to 10^-5 M).
-
Add a fixed concentration of the radioligand (typically at its Kd value).
-
Add the prepared cell membranes (e.g., 10-20 µg of protein).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., 1 µM Losartan).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human AT1 | [125I]-Angiotensin II | e.g., 2.5 | e.g., 1.8 |
| Losartan (B1675146) | Human AT1 | [125I]-Angiotensin II | e.g., 15.0 | e.g., 10.5 |
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Objective: To assess the dose-dependent antihypertensive effect and duration of action of this compound in conscious, unrestrained Spontaneously Hypertensive Rats (SHR).
Methodology:
-
Animal Model:
-
Use male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age.
-
Acclimatize animals for at least one week before the experiment.
-
-
Surgical Implantation of Radiotelemetry Transmitters:
-
Anesthetize the rats (e.g., with isoflurane).
-
Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
-
Allow a recovery period of at least one week.
-
-
Experimental Procedure:
-
House rats individually in their home cages placed on telemetry receivers.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 24 hours.
-
Administer this compound orally via gavage at various doses (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose).
-
Continuously monitor and record hemodynamic parameters for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each dose group.
-
Determine the maximum reduction in blood pressure and the time to peak effect.
-
Analyze the duration of the antihypertensive effect.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare dose groups to the vehicle control.
-
Data Presentation:
| Treatment Group (mg/kg) | N | Baseline SBP (mmHg) | Maximum ΔSBP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | 8 | e.g., 185 ± 5 | e.g., -5 ± 2 | - |
| This compound (1) | 8 | e.g., 183 ± 6 | e.g., -15 ± 3 | e.g., 4 |
| This compound (3) | 8 | e.g., 186 ± 4 | e.g., -30 ± 4 | e.g., 6 |
| This compound (10) | 8 | e.g., 184 ± 5 | e.g., -45 ± 5 | e.g., 6 |
Experimental Workflow for In Vivo Antihypertensive Study
Pharmacokinetic Studies
Pharmacokinetic Profiling in Rats
Objective: To determine the pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats with jugular vein and carotid artery cannulas.
-
-
Dosing:
-
IV Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the jugular vein cannula.
-
PO Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the carotid artery cannula into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance (for IV administration).
-
Vd: Volume of distribution (for IV administration).
-
F%: Oral bioavailability (calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100).
-
-
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | e.g., 850 | e.g., 1200 |
| Tmax (h) | e.g., 0.08 | e.g., 1.5 |
| AUC(0-inf) (ng*h/mL) | e.g., 1500 | e.g., 4500 |
| t1/2 (h) | e.g., 4.5 | e.g., 5.0 |
| CL (L/h/kg) | e.g., 0.67 | - |
| Vd (L/kg) | e.g., 3.8 | - |
| F (%) | - | e.g., 30 |
Conclusion
The experimental protocols outlined in this document provide a foundational framework for the preclinical evaluation of this compound. These studies are critical for characterizing its pharmacological profile, assessing its therapeutic potential, and establishing a basis for further clinical development. The data generated from these experiments will be essential for regulatory submissions and for guiding the design of future clinical trials.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
In Vitro Assays for Zolasartan Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a non-peptidic angiotensin II receptor antagonist, belonging to the "sartan" class of drugs. These agents are highly selective for the angiotensin II type 1 (AT1) receptor, which mediates the primary cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. The therapeutic efficacy of this compound in conditions such as hypertension is derived from its ability to block these effects. The in vitro characterization of this compound's activity is a critical step in its pharmacological profiling. This document provides detailed application notes and protocols for key in vitro assays to assess the binding affinity and functional antagonism of this compound at the AT1 receptor. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies and comparative data from other well-characterized sartans to provide a comprehensive framework for its evaluation. This compound has been characterized as an insurmountable/noncompetitive AT1 receptor antagonist, suggesting a slow dissociation from the receptor, which may contribute to a long duration of action[1].
Key In Vitro Assays for this compound Activity
The in vitro evaluation of this compound's pharmacological activity primarily involves three key types of assays:
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound for the AT1 receptor.
-
Functional Assays (Second Messenger): To quantify the ability of this compound to inhibit the downstream signaling pathways activated by angiotensin II.
-
Functional Assays (Tissue-Based): To assess the antagonistic effect of this compound on the physiological response induced by angiotensin II in isolated tissues.
Data Presentation: Comparative Pharmacology of Angiotensin II Receptor Antagonists
Table 1: AT1 Receptor Binding Affinities of Various Sartans
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Losartan | Rat Adrenal Cortical Microsomes | [¹²⁵I]Angiotensin II | 17 - 20 | - | [2] |
| EXP3174 (Losartan Metabolite) | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |
| Candesartan | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |
| Irbesartan | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |
| Valsartan | - | - | - | - | Data not available in cited sources |
| Telmisartan | - | - | - | - | Data not available in cited sources |
| This compound | - | - | Data not available | Data not available | - |
Note: IC50 and Ki values are dependent on experimental conditions. This table provides illustrative values.
Table 2: Functional Antagonism of Various Sartans
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Losartan | Vasoconstriction | Rabbit Aortic Strips | pA2 | 8.48 | [2] |
| EXP3174 (Losartan Metabolite) | Inositol (B14025) Phosphate (B84403) Accumulation | CHO-AT1 cells | pIC50 | - | [4] |
| Candesartan | Inositol Phosphate Accumulation | CHO-AT1 cells | pIC50 | - | [3][4] |
| Irbesartan | Inositol Phosphate Accumulation | CHO-AT1 cells | pIC50 | - | [3][4] |
| Valsartan | - | - | - | Data not available in cited sources | - |
| Telmisartan | - | - | - | Data not available in cited sources | - |
| This compound | - | - | - | Insurmountable Antagonist | [1] |
Note: pA2 and pIC50 are measures of antagonist potency. A higher value indicates greater potency.
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Angiotensin II binding to the Gq-coupled AT1 receptor initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell growth. This compound blocks this pathway at the receptor level.
Caption: AT1 Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay
This workflow illustrates the procedure for a functional assay measuring the inhibition of Angiotensin II-induced IP1 accumulation by this compound.
Caption: Workflow for an inositol phosphate (IP1) accumulation assay.
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AT1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the AT1 receptor (e.g., rat liver, CHO-K1 cells stably expressing human AT1 receptor).
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: Gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration (e.g., Bradford assay).
-
-
Assay Setup (in 96-well plates):
-
Add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control to appropriate wells.
-
Add 50 µL of varying concentrations of this compound to test wells.
-
Add 50 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (at a concentration near its Kd).
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Assay
Objective: To functionally assess the antagonistic activity of this compound by measuring its ability to inhibit Angiotensin II-stimulated IP1 accumulation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled AT1 receptor (e.g., CHO-AT1 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Typically a buffer containing LiCl (e.g., 50 mM).
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
IP1 Detection Kit: A commercial kit for IP1 detection (e.g., HTRF-based assay).
-
Microplate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well or 384-well plates and culture until they form a confluent monolayer.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of Angiotensin II (typically the EC80 concentration) to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells according to the detection kit protocol.
-
Add the detection reagents (e.g., IP1-d2 and anti-IP1-cryptate for HTRF) to the cell lysate.
-
Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Quantify the amount of IP1 in each sample.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Isolated Aortic Ring Vasoconstriction Assay
Objective: To evaluate the functional antagonism of this compound on Angiotensin II-induced vasoconstriction in an ex vivo tissue model.
Materials:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Organ Bath System: With isometric force transducers.
-
Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.
-
Apply a resting tension (e.g., 1.5-2 g) and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KCl (e.g., 60-80 mM) to check for viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (B352888) (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM) to verify endothelium integrity (relaxation indicates intact endothelium).
-
-
Antagonist Incubation:
-
Wash the rings and allow them to re-equilibrate.
-
Incubate the rings with a single concentration of this compound or vehicle for a set period (e.g., 30-60 minutes).
-
-
Cumulative Concentration-Response to Agonist:
-
Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations to the organ bath.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the Angiotensin II concentration.
-
Compare the concentration-response curves in the absence and presence of this compound.
-
For a competitive antagonist, a rightward parallel shift of the curve is expected. The pA2 value can be calculated using a Schild plot.
-
For an insurmountable antagonist like this compound, a depression of the maximal response to Angiotensin II is expected, in addition to a rightward shift. In this case, a pD'2 value can be calculated.
-
References
- 1. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of DuP 753 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insurmountable angiotensin AT1 receptor antagonists: the role of tight antagonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zolasartan in Preclinical Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a potent and selective angiotensin II receptor antagonist, belonging to the sartans class of antihypertensive drugs. It competitively inhibits the angiotensin II type 1 (AT1) receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of this compound for the treatment of hypertension. The protocols and data presented are based on established methodologies for angiotensin II receptor blockers (ARBs), providing a framework for designing and conducting in vivo efficacy studies.
Disclaimer: As specific published data on this compound in animal models of hypertension are limited, the following protocols and data are based on extensive research on closely related and well-established ARBs, such as Losartan (B1675146). These examples are intended to serve as a guide and may require optimization for this compound.
Mechanism of Action: AT1 Receptor Blockade
This compound exerts its antihypertensive effect by blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.
Signaling Pathway of Angiotensin II and this compound's Point of Intervention
Angiotensin II, the primary effector of the RAAS, binds to the AT1 receptor on vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and increased blood pressure. This compound competitively antagonizes this binding, thereby inhibiting these downstream effects.
References
Application Notes and Protocols for the Quantification of Zolasartan in Biological Samples
Introduction
Zolasartan is an angiotensin II receptor antagonist.[1] Like other 'sartans', it is being investigated for its potential antihypertensive effects. The development of a robust and reliable method for the quantification of this compound in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity.
Proposed Bioanalytical Method: LC-MS/MS
This method is adapted from established protocols for Losartan analysis and is expected to provide a strong foundation for the development of a validated assay for this compound.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by separation using reverse-phase high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Losartan or a stable isotope-labeled this compound)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (1:1, v/v) to create working stock solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank biological matrix with the appropriate working stock solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid extraction method suitable for high-throughput analysis.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Proposed)
The following mass spectrometric parameters are hypothetical and would need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The molecular formula of this compound is C₂₄H₂₀BrClN₆O₃, with a molecular weight of 555.81 g/mol .[2]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 556.0 [M+H]⁺ (to be confirmed) |
| Product Ion (Q3) | To be determined by collision-induced dissociation (CID) |
| Collision Energy | To be optimized |
| Dwell Time | 200 ms |
Data Presentation: Quantitative Parameters (Hypothetical)
The following table summarizes the expected quantitative parameters for a validated this compound assay, based on typical performance of similar bioanalytical methods.
| Parameter | Expected Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for this compound quantification.
Signaling Pathway of Angiotensin II Receptor Blockers
Caption: Mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit theoretical, framework for the quantification of this compound in biological samples using LC-MS/MS. It is imperative that any laboratory implementing this method performs a full validation in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and robustness for its intended purpose. This includes the optimization of all chromatographic and mass spectrometric parameters for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Angiotensin II Receptor Antagonists (Sartans)
Note on "Zolasartan": The term "this compound" does not correspond to a recognized pharmaceutical ingredient. It is likely a typographical error. This application note provides a detailed protocol for the analysis of two common angiotensin II receptor antagonists, Losartan (B1675146) and Azilsartan (B1666440) , which are structurally and functionally related compounds. The methodologies presented are based on established and validated HPLC methods.
Introduction
Losartan and Azilsartan are potent, orally active angiotensin II receptor antagonists used in the management of hypertension.[1][2] Accurate and reliable analytical methods are crucial for the quality control of these active pharmaceutical ingredients (APIs) in bulk and in finished dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3][4]
This document provides a comprehensive overview of a stability-indicating reversed-phase HPLC (RP-HPLC) method that can be adapted for the analysis of Losartan or Azilsartan. It includes detailed experimental protocols, method validation parameters, and procedures for forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[5][6]
Chromatographic Conditions
The following tables summarize typical isocratic RP-HPLC conditions for the analysis of Losartan and Azilsartan. These conditions have been shown to provide good separation and peak symmetry.
Table 1: HPLC Conditions for Losartan Analysis
| Parameter | Condition |
| Column | C8 or C18, 150-250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate (B84403) or Triethylamine buffer |
| Example 1: 0.5% Triethylamine (pH 2.4) : Acetonitrile (60:40 v/v)[7] | |
| Example 2: 0.025 M KH₂PO₄ (pH 3.49) : Acetonitrile (40:60 v/v)[8] | |
| Example 3: Ammonium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile (65:35 v/v)[3] | |
| Flow Rate | 1.0 - 1.5 mL/min[2][3] |
| Detection Wavelength | 225 nm or 254 nm[3][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C[2] |
Table 2: HPLC Conditions for Azilsartan Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase | Methanol or Acetonitrile and Phosphate buffer |
| Example 1: Methanol : 0.1% Orthophosphoric Acid buffer (pH 3.2) (70:30 v/v)[5] | |
| Example 2: 0.05M KH₂PO₄ (pH 4.0) : Acetonitrile (60:40 v/v)[9] | |
| Example 3: Buffer : Methanol : Acetonitrile (60:30:10 v/v/v)[10] | |
| Flow Rate | 1.0 mL/min[5][10] |
| Detection Wavelength | 248 nm or 249 nm[5][11] |
| Injection Volume | 10 - 20 µL[5][12] |
| Column Temperature | Ambient |
Method Validation Summary
The following tables summarize the validation parameters for the HPLC methods for Losartan and Azilsartan, demonstrating their suitability for quantitative analysis.
Table 3: Method Validation Parameters for Losartan Analysis
| Parameter | Result |
| Linearity Range | 2.5 - 100 µg/mL[8] |
| Correlation Coefficient (r or r²) | > 0.999[2][7] |
| Accuracy (% Recovery) | 98.77 - 101.45%[7] |
| Precision (% RSD) | Intra-day & Inter-day ≤ 0.80%[7] |
| Limit of Detection (LOD) | Not specified in reviewed abstracts |
| Limit of Quantification (LOQ) | Not specified in reviewed abstracts |
Table 4: Method Validation Parameters for Azilsartan Analysis
| Parameter | Result |
| Linearity Range | 2 - 60 µg/mL[5][11] |
| Correlation Coefficient (r²) | 0.999[5] |
| Accuracy (% Recovery) | 99 - 101%[5] |
| Precision (% RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | 0.01 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[5] |
Experimental Protocols
Preparation of Solutions
a) Standard Stock Solution (e.g., 500 µg/mL for Losartan)
-
Accurately weigh 50 mg of Losartan Potassium reference standard.[2]
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
b) Working Standard Solution (e.g., 50 µg/mL for Losartan)
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.[2]
c) Sample Solution Preparation (from tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of the active ingredient (e.g., Losartan Potassium).[2]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution of the drug.[2]
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the linearity range (e.g., 50 µg/mL).
Chromatographic Procedure
-
Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 1 or 2.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform five replicate injections of the working standard solution to check for system suitability (parameters like peak area RSD, tailing factor, and theoretical plates should be within acceptable limits).
-
Inject the prepared sample solutions in duplicate.
-
After the analysis, wash the column with an appropriate solvent mixture (e.g., a higher percentage of the organic solvent) before storing it.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13] A stock solution of the drug is subjected to various stress conditions.
a) Acid Hydrolysis
-
To 1 mL of the drug stock solution, add 1 mL of 1 M HCl.[13]
-
Reflux the solution for a specified period (e.g., 2 hours).[7]
-
After cooling, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze by HPLC.
b) Base Hydrolysis
-
To 1 mL of the drug stock solution, add 1 mL of 1 M NaOH.[13]
-
Reflux the solution for a specified period (e.g., 2 hours).[7]
-
After cooling, neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze.
c) Oxidative Degradation
-
To 1 mL of the drug stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).[7]
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[7]
-
Dilute the solution with the mobile phase to a suitable concentration and analyze.
d) Thermal Degradation
-
Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[7]
-
After the specified time, allow the sample to cool, then prepare a solution in the mobile phase at a suitable concentration and analyze.
e) Photolytic Degradation
-
Expose the drug solution to direct sunlight or a photostability chamber for a specified duration.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze. A control sample should be kept in the dark for comparison.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Workflow for a forced degradation study.
References
- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Azilsartan in Bulk - Neliti [neliti.com]
- 5. ijper.org [ijper.org]
- 6. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. oatext.com [oatext.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. rsisinternational.org [rsisinternational.org]
- 11. rjptonline.org [rjptonline.org]
- 12. ijariit.com [ijariit.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Radioligand Binding Assay of Zolasartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan is a nonpeptide angiotensin II receptor antagonist that selectively targets the angiotensin II type 1 (AT1) receptor.[1] Like other members of the "sartan" class of drugs, this compound acts as an antihypertensive agent by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.[1][2] Understanding the binding characteristics of this compound to the AT1 receptor is crucial for its development and pharmacological profiling. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for its target receptor.[3][4]
These application notes provide detailed protocols for performing saturation and competition radioligand binding assays to characterize the interaction of this compound with the AT1 receptor.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the AT1 receptor, a G-protein coupled receptor (GPCR). Angiotensin II, the natural ligand, binds to the AT1 receptor, activating various signaling cascades that lead to physiological effects such as vasoconstriction, inflammation, and cellular growth. This compound competitively blocks the binding of angiotensin II to the AT1 receptor, thereby preventing these downstream effects. The antagonism by this compound has been described as insurmountable and noncompetitive.
The AT1 receptor primarily couples to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The AT1 receptor can also activate other signaling pathways, including those involving MAP kinases and JAK/STAT.
Below is a diagram illustrating the angiotensin II AT1 receptor signaling pathway.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Data Presentation
The binding affinity of this compound for the AT1 receptor can be compared to other known AT1 receptor antagonists. The following table summarizes the relative binding affinities of several "sartans".
| Compound | Relative Binding Affinity (Highest Affinity = 1) | Mode of Antagonism |
| Candesartan | 1 | Insurmountable/Noncompetitive |
| Telmisartan | 10 | Insurmountable/Noncompetitive |
| E3174 (active metabolite of Losartan) | 10 | Insurmountable/Noncompetitive |
| Tasosartan | 20 | Surmountable/Noncompetitive |
| This compound | N/A (classified as insurmountable/noncompetitive) | Insurmountable/Noncompetitive |
| Irbesartan | N/A (classified as insurmountable/noncompetitive) | Insurmountable/Noncompetitive |
| Valsartan | N/A (classified as insurmountable/noncompetitive) | Insurmountable/Noncompetitive |
| Losartan | 50 | Surmountable/Noncompetitive |
| Eprosartan | 100 | Surmountable/Noncompetitive |
| Data adapted from a 1998 study on the pharmacological properties of angiotensin II receptor antagonists. |
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols are designed for use with membranes prepared from cells overexpressing the human AT1 receptor or from tissues known to have high AT1 receptor density, such as rat liver.
Experimental Workflow
The general workflow for a radioligand binding assay is depicted in the following diagram.
Caption: General Radioligand Binding Assay Workflow.
Protocol 1: Saturation Binding Assay for AT1 Receptor
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the receptor preparation.
Materials:
-
Receptor Source: Membranes from HEK293 cells transiently expressing the human AT1 receptor or rat liver membranes.
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligand for Non-specific Binding: Losartan or unlabeled Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Equipment: 96-well plates, filtration manifold, gamma counter.
Procedure:
-
Receptor Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration of 5-20 µ g/well . Homogenize gently.
-
Assay Setup:
-
Total Binding: To designated wells, add 50 µL of assay buffer and 50 µL of varying concentrations of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (e.g., 0.01 - 5 nM).
-
Non-specific Binding (NSB): To a separate set of wells, add 50 µL of a high concentration of unlabeled Losartan (e.g., 10 µM final concentration) and 50 µL of varying concentrations of the radioligand.
-
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the PEI-soaked glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Expected Results: The saturation curve should be hyperbolic, indicating specific and saturable binding of the radioligand to the AT1 receptor.
Protocol 2: Competition Binding Assay for this compound
This assay is used to determine the inhibitory constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Compound: this compound, prepared in a series of dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M).
Procedure:
-
Receptor and Radioligand Preparation: Prepare the diluted membrane suspension as described in Protocol 1. The concentration of the radioligand ([¹²⁵I][Sar¹,Ile⁸]Angiotensin II) should be fixed at a concentration close to its Kd value (determined from the saturation binding assay).
-
Assay Setup:
-
Total Binding: To designated wells, add 50 µL of assay buffer and 50 µL of the fixed concentration of radioligand.
-
Non-specific Binding (NSB): To a separate set of wells, add 50 µL of a high concentration of unlabeled Losartan (10 µM) and 50 µL of the fixed concentration of radioligand.
-
Competition: To the remaining wells, add 50 µL of the serially diluted this compound solutions and 50 µL of the fixed concentration of radioligand.
-
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.
-
Incubation, Termination, and Counting: Follow steps 4-6 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Expected Results: this compound should displace the binding of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II in a concentration-dependent manner, resulting in a sigmoidal competition curve. The calculated Ki value will provide a measure of the affinity of this compound for the AT1 receptor.
References
- 1. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Development of a Non-Peptide Angiotensin II Type 1 Receptor Ligand by Structural Modification of Olmesartan as a Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Losartan Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of losartan (B1675146) dosage and administration for in vivo animal studies, with a focus on hypertensive models. The protocols and data presented are compiled from various preclinical studies to guide researchers in designing their own experiments.
Introduction to Losartan
Losartan is the first orally available, non-peptide angiotensin II receptor antagonist.[1][2] It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] This mechanism of action makes it an effective treatment for hypertension.[3][4] Losartan is metabolized to a more potent active metabolite, E-3174, which contributes significantly to its therapeutic effect.[2][4][5] Preclinical studies in various animal models have been crucial in establishing the efficacy and safety profile of losartan and other sartans.[3][6]
Quantitative Data Summary
The following tables summarize dosages of losartan and other angiotensin II receptor blockers (ARBs) used in various animal models. These tables are intended for easy comparison of experimental parameters across different studies.
Table 1: Losartan Dosage in Rodent Models
| Animal Model | Strain | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day | Oral | 8 weeks | Inhibited blood pressure elevation | [7] |
| Rat | Spontaneously Hypertensive Rat (SHR) | 0.1 - 1 mg/kg | Oral | N/A | Dose-dependent decrease in arterial blood pressure | [8] |
| Rat | Normotensive Sprague-Dawley | 10 mg/kg | Subcutaneous (single dose) | 24 hours | Significant decrease in blood pressure at 6 hours | [9] |
| Rat | Normotensive Sprague-Dawley | 10 mg/kg/day | Subcutaneous | 21 days | Significant decrease in blood pressure 6 hours post-injection | [9] |
| Rat | L-NAME induced hypertensive | 10 mg/kg | Oral | N/A | Tmax of 0.50 ± 0.00 h | [10] |
Table 2: Dosage of Other ARBs in Animal Models
| Drug | Animal Model | Strain | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Azilsartan medoxomil | Rat | Spontaneously Hypertensive Obese Rat (SHROB) | Not Specified | Oral | 56 days | Anti-hypertensive effects, improved vascular endothelial function | [11] |
| Azilsartan medoxomil | Dog | Renal hypertensive | 0.1 - 1 mg/kg | Oral | N/A | Dose-dependent decrease in arterial blood pressure | [8] |
| Telmisartan | Cat | N/A | 1.5 mg/kg, every 12h for 14 days, then 2 mg/kg, every 24h | Oral | Ongoing | Treatment of systemic hypertension | [12] |
| Telmisartan | Cat | N/A | 1 mg/kg, every 24h | Oral | Ongoing | Treatment of proteinuria | [12] |
| Telmisartan | Dog | N/A | 1 mg/kg, every 24h (up to 2 mg/kg) | Oral | Ongoing | Management of proteinuria | [12] |
Experimental Protocols
Induction of Hypertension in a Rat Model (L-NAME)
This protocol describes the induction of hypertension in rats using L-NAME, a nitric oxide synthase inhibitor.
-
Animal Selection: Use male Wistar or Sprague-Dawley rats weighing 200-250g.
-
Housing: House the animals in a temperature-controlled room with a 12-hour light/dark cycle. Provide standard pellet diet and water ad libitum.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Induction:
-
Dissolve L-NAME (Nω-nitro-L-arginine methyl ester) in drinking water at a concentration of 40 mg/kg/day.
-
Provide the L-NAME-containing water as the sole source of drinking fluid for 4-6 weeks to induce hypertension.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) weekly using the tail-cuff method.
-
Acclimatize the rats to the restraining device for several days before the first measurement to minimize stress-induced variations.
-
Oral Administration of Losartan in Rats
This protocol details the voluntary oral administration of losartan to rats, which can be less stressful than gavage.[1]
-
Vehicle Preparation:
-
Drug Preparation:
-
Administration:
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) and the Effect of Losartan
The diagram below illustrates the Renin-Angiotensin System and the point of intervention for Angiotensin Receptor Blockers like Losartan.
Caption: The Renin-Angiotensin System and Losartan's mechanism of action.
General Workflow for In Vivo Antihypertensive Drug Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an antihypertensive drug in an animal model.
Caption: A typical workflow for in vivo antihypertensive drug studies.
Safety and Pharmacokinetics
-
Safety Pharmacology: Safety pharmacology studies are essential to assess the potential undesirable effects of a drug on vital organ systems like the cardiovascular, respiratory, and central nervous systems.[13][14] These studies are typically conducted in conscious and unrestrained animals.[15]
-
Pharmacokinetics: Losartan is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.[1][2] Its bioavailability varies across species.[4] In dogs, the oral bioavailability is between 23-33%.[16] The elimination half-life of losartan in pigs is approximately 40 minutes.[5] The formation of the active metabolite E-3174 also differs between species, which can make cross-species comparisons challenging.[4]
Conclusion
The provided data and protocols offer a foundational guide for researchers investigating the in vivo effects of losartan in animal models of hypertension. The selection of dosage, animal model, and administration route should be carefully considered based on the specific objectives of the study. It is crucial to adhere to ethical guidelines for animal research and to ensure that experimental designs are robust and well-controlled.
References
- 1. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How well have animal studies with losartan predicted responses in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Acute and chronic effects of losartan (DuP 753) on blood pressure and vascular reactivity in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential pharmacodynamic and pharmacokinetic interactions of Nigella Sativa and Trigonella Foenum-graecum with losartan in L-NAME induced hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin II Receptor Antagonists for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 14. scantox.com [scantox.com]
- 15. altasciences.com [altasciences.com]
- 16. The pharmacokinetics and pharmacodynamics of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Zolasartan Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolasartan (also known as Tasosartan) is a potent and selective non-peptide angiotensin II (AngII) receptor antagonist.[1] It specifically targets the AT1 receptor subtype, playing a crucial role in cardiovascular research and drug development. Accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental outcomes in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.
Data Presentation
This compound Properties and Storage Conditions
| Property | Value | Reference |
| Synonyms | Tasosartan, WAY-ANA 756 | [2] |
| Molecular Formula | C₂₃H₂₁N₇O | [1] |
| Molecular Weight | 411.46 g/mol | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| In-Solvent Storage | -80°C for up to 6 months; -20°C for up to 1 month |
This compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (303.80 mM) | Ultrasonic assistance may be required for dissolution. | |
| In vivo Formulations | ≥ 2.08 mg/mL (5.06 mM) | See protocols for specific vehicle compositions. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.15 mg of this compound (Molecular Weight: 411.46 g/mol ).
-
Calculation: Molarity (M) = moles of solute / liters of solution
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 100 mmol/L x 411.46 g/mol x 0.001 L x 1000 mg/g = 41.15 mg
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of this compound Working Solutions for In Vivo Studies
This protocol provides an example of preparing a this compound working solution for animal administration, based on established formulations.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for a 1 mL working solution of ≥ 2.08 mg/mL):
-
Initial Dilution: In a sterile conical tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Vehicle Addition (Stepwise): a. Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 and mix until the solution is homogeneous. c. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Final Concentration: This procedure results in a clear working solution with a this compound concentration of at least 2.08 mg/mL.
-
Administration: The freshly prepared working solution should be used promptly for animal administration.
Note on Stability: While this compound stock solutions in DMSO are stable when stored frozen, the stability of aqueous working solutions is less characterized. It is recommended to prepare aqueous dilutions fresh for each experiment.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
General HPLC Parameters (adapted from Losartan methods):
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate) |
| Detection | UV spectrophotometry at a relevant wavelength |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Procedure Outline:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to fall within the concentration range of the prepared standards.
-
Chromatographic Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of the this compound sample by interpolating its peak area from the standard curve.
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: Generic AT1 receptor signaling pathway inhibited by this compound.
References
Application Notes and Protocols for Zolasartan in Cardiovascular Research Models
Introduction
Zolasartan is a non-peptidic angiotensin II receptor antagonist, belonging to the "sartan" class of drugs.[1][2] Its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3] By inhibiting the actions of angiotensin II, this compound and other AT1 receptor blockers (ARBs) play a crucial role in regulating blood pressure and are widely used in the management of cardiovascular diseases such as hypertension and heart failure.[4]
These application notes provide an overview of the use of this compound and other ARBs, with a focus on Losartan as a well-studied prototype, in various cardiovascular research models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanisms of action of this compound in preclinical settings.
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to AT1 and AT2 receptors. Most of the known cardiovascular effects of angiotensin II, including vasoconstriction, inflammation, and cellular hypertrophy, are mediated by the AT1 receptor. This compound, as an AT1 receptor antagonist, selectively blocks these pathological effects.
Below is a diagram illustrating the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: this compound's mechanism of action in the RAAS.
Application in Cardiovascular Research Models
This compound and other ARBs have been evaluated in a variety of animal models of cardiovascular disease. These models are essential for understanding the therapeutic potential and underlying mechanisms of these drugs.
Hypertension Models
Spontaneously hypertensive rats (SHR) are a widely used model for essential hypertension. Studies using Losartan in SHR have demonstrated its efficacy in reducing blood pressure and preventing end-organ damage.
Experimental Protocol: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Drug Administration: this compound is dissolved in drinking water or administered daily by oral gavage. A typical dose for Losartan is in the range of 10-30 mg/kg/day. A dose-response study may be necessary to determine the optimal dose for this compound.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively at baseline and at regular intervals throughout the study using the tail-cuff method.
-
Endpoint Analysis: After a treatment period of 4-8 weeks, animals are euthanized. Hearts and other organs are collected for histological analysis (e.g., to assess cardiac hypertrophy) and molecular studies.
Table 1: Representative Data on the Effect of Losartan on Blood Pressure and Cardiac Hypertrophy in SHR
| Treatment Group | N | Systolic Blood Pressure (mmHg) | Heart Weight to Body Weight Ratio (mg/g) |
| WKY Control | 10 | 135 ± 5 | 2.8 ± 0.2 |
| SHR Control | 10 | 198 ± 7 | 4.1 ± 0.3 |
| SHR + Losartan (20 mg/kg/day) | 10 | 152 ± 6 | 3.2 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to SHR Control. (Data are illustrative and based on findings from similar studies with Losartan.)
Heart Failure Models
Animal models of heart failure can be induced by surgical procedures such as coronary artery ligation to induce myocardial infarction, or by chronic pressure overload (e.g., aortic banding). ARBs have been shown to improve cardiac function and reduce mortality in these models.
Experimental Protocol: Post-Myocardial Infarction Heart Failure Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without ligation.
-
Drug Administration: Treatment with this compound or vehicle is initiated 24 hours post-surgery and continued for 4-8 weeks.
-
Functional Assessment: Cardiac function is assessed by echocardiography at baseline and at the end of the study. Parameters to be measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular end-diastolic and end-systolic dimensions (LVEDD, LVESD).
-
Histological and Molecular Analysis: Hearts are collected for histological analysis of infarct size and fibrosis (e.g., Masson's trichrome staining) and for molecular analysis of markers of cardiac remodeling (e.g., ANP, BNP, collagen gene expression).
Table 2: Expected Effects of this compound in a Post-MI Heart Failure Model
| Parameter | Sham | MI + Vehicle | MI + this compound |
| LVEF (%) | 75 ± 5 | 40 ± 6 | 55 ± 7 |
| Infarct Size (%) | 0 | 35 ± 4 | 25 ± 5 |
| Collagen Deposition (%) | 2 ± 0.5 | 15 ± 2 | 8 ± 1.5* |
Data are presented as mean ± SEM. *p < 0.05 compared to MI + Vehicle. (Data are illustrative based on preclinical studies with ARBs.)
Caption: Experimental workflow for a heart failure model.
Atherosclerosis Models
Atherosclerosis can be modeled in animals such as apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet. Studies with Losartan in these models have suggested that ARBs can reduce the progression of atherosclerosis, independent of their blood pressure-lowering effects.
Experimental Protocol: Atherosclerosis Model in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat "Western" diet for 12-16 weeks to induce atherosclerotic plaque formation.
-
Drug Administration: this compound is administered in the drinking water or by oral gavage throughout the high-fat diet feeding period.
-
Blood Pressure and Lipid Profile: Blood pressure is monitored regularly. At the end of the study, blood is collected to measure plasma lipid levels (total cholesterol, LDL, HDL, triglycerides).
-
Atherosclerotic Plaque Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified.
Table 3: Potential Effects of this compound on Atherosclerosis in ApoE-/- Mice
| Treatment Group | Plaque Area (% of Aortic Surface) | Total Plasma Cholesterol (mg/dL) |
| Wild-type + Chow | <1 | 80 ± 10 |
| ApoE-/- + High-Fat Diet | 25 ± 4 | 450 ± 50 |
| ApoE-/- + High-Fat Diet + this compound | 15 ± 3* | 430 ± 45 |
Data are presented as mean ± SEM. *p < 0.05 compared to ApoE-/- + High-Fat Diet. (Data are illustrative based on studies with ARBs.)
Summary and Conclusion
This compound, as a member of the angiotensin II receptor blocker class, holds significant potential for the treatment of cardiovascular diseases. The experimental models and protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in hypertension, heart failure, and atherosclerosis. While specific data for this compound are still emerging, the extensive research on its structural analog, Losartan, provides a strong foundation for these investigations. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic benefits in various cardiovascular pathologies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Zolasartan dosage in cell culture
Disclaimer: Zolasartan is a fictional compound name identified in research literature. The following technical support guide is based on the established characteristics of angiotensin II receptor blockers (ARBs), a class to which this compound belongs. The experimental details and data provided are representative of this class of drugs and are intended for illustrative purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound dosage in cell culture experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a nonpeptide angiotensin II receptor blocker (ARB).[1][2] Its primary mechanism of action is to selectively and competitively block the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding.[3][4] This action inhibits the downstream effects of angiotensin II, which on a cellular level include modulating cell growth, division, and apoptosis.[5]
What is a typical starting concentration for this compound in cell culture?
A typical starting concentration for ARBs like this compound in cell culture experiments ranges from 1 µM to 50 µM. However, the optimal concentration is highly cell-type dependent. Dose-response studies have shown that some ARBs may have little effect on cell proliferation even at concentrations as high as 10 µM in certain cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
How should I dissolve this compound for my experiments?
This compound is a small molecule that is typically soluble in organic solvents such as DMSO. For cell culture use, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
How long should I incubate my cells with this compound?
The incubation time can vary significantly depending on the biological question. For signaling pathway studies, a short incubation of 30 minutes to a few hours may be sufficient. For cell viability, proliferation, or apoptosis assays, longer incubation times of 24 to 72 hours are common. Time-course experiments are recommended to identify the optimal treatment duration.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound dosage.
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The concentration used may be too low for your specific cell type. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Incorrect Treatment Duration | The biological effect may occur at an earlier or later time point. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. |
| Cell Line Insensitivity | The cell line may not express the AT1 receptor or may have redundant signaling pathways. Confirm AT1 receptor expression using techniques like qPCR or Western blotting. Consider using a different cell line known to be responsive to ARBs. |
| Compound Inactivity | The this compound stock solution may have degraded. Prepare a fresh stock solution and verify its activity on a positive control cell line if available. |
Problem 2: High levels of cell death, even at low this compound concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is below 0.1%. Always include a vehicle-only control to assess solvent toxicity. |
| High Cell Sensitivity | The cell line may be particularly sensitive to AT1 receptor blockade. Lower the concentration range in your dose-response experiments (e.g., into the nanomolar range). |
| Contamination | The cell culture may be contaminated with bacteria, yeast, or mycoplasma, leading to increased cell stress and death. Visually inspect cultures for signs of contamination and perform mycoplasma testing. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Focus on using the lowest effective concentration determined from your dose-response studies. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Variations in the initial number of cells seeded can lead to variability in results. Ensure accurate cell counting and consistent seeding density across all wells and experiments. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability | Differences between lots of media, serum, or this compound can affect results. Test new lots of reagents against old lots to ensure consistency. |
| Assay Technique | Inconsistent incubation times or pipetting errors can introduce variability. Standardize all steps of the experimental protocol. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability. The MTT assay is a colorimetric test that measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, to test final concentrations of 1, 10, and 50 µM, prepare 2, 20, and 100 µM solutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Sample Data: IC50 of this compound on Vascular Smooth Muscle Cells (VSMCs)
| This compound (µM) | Absorbance (570nm) | % Viability (Relative to Vehicle) |
| 0 (No Treatment) | 1.25 | 100.2% |
| 0 (Vehicle) | 1.24 | 100.0% |
| 0.1 | 1.18 | 95.2% |
| 1 | 1.05 | 84.7% |
| 10 | 0.68 | 54.8% |
| 50 | 0.31 | 25.0% |
| 100 | 0.22 | 17.7% |
Visualizations
Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zolasartan Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolasartan. The information addresses common stability issues encountered in aqueous solutions during experimental procedures.
Disclaimer: "this compound" is used as a representative name for a sartan-class drug. The stability data, degradation pathways, and experimental protocols described herein are based on published information for structurally similar angiotensin II receptor antagonists, such as Losartan and Azilsartan, due to the absence of specific public data for a compound named "this compound."
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation shortly after preparation. What could be the cause?
A1: This is likely due to the low aqueous solubility of this compound, a common characteristic of sartan drugs, especially in neutral or acidic pH. The solubility of related compounds like Azilsartan is known to be pH-dependent.[1] To resolve this, consider the following:
-
Adjusting pH: Increasing the pH of the solution to a slightly alkaline range can significantly improve the solubility of sartan compounds. For instance, the solubility of Valsartan increases with a rise in pH from 4 to 6.
-
Co-solvents: Employing a small percentage of an organic co-solvent such as methanol (B129727), acetonitrile, or ethanol (B145695) can enhance solubility.
-
Sonication: Brief sonication of the solution can aid in the dissolution of the compound.
-
Fresh Preparation: Prepare solutions fresh before use whenever possible to minimize precipitation over time.
Q2: I am observing a rapid decrease in this compound concentration in my aqueous solution at room temperature. What are the potential degradation pathways?
A2: this compound, like other sartans, is susceptible to degradation under certain conditions. The primary degradation pathways observed for related compounds like Losartan and Azilsartan in aqueous solutions are hydrolysis and oxidation.[2][3][4]
-
Hydrolysis: Degradation can occur under both acidic and alkaline conditions. For example, Azilsartan degrades via hydrolysis of its ester and other functional groups.
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen over extended periods, can lead to the formation of oxidation products. Forced degradation studies on Losartan show significant degradation in the presence of hydrogen peroxide (H₂O₂), leading to the oxidation of the primary alcohol group to an aldehyde or carboxylic acid.
Q3: What are the main factors that influence the stability of this compound in aqueous solutions?
A3: The stability of this compound is primarily influenced by pH, temperature, and exposure to light.
-
pH: Both acidic and alkaline conditions can accelerate the degradation of sartan drugs. Studies on Valsartan have shown that its stability is pH-dependent, with greater stability observed at neutral or alkaline pH compared to acidic pH.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation. Storing solutions at lower temperatures (e.g., 2-8 °C) can help to slow down these processes.
-
Light: Photodegradation can occur upon exposure to UV or ambient light. Azilsartan has been shown to degrade under photolytic conditions. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Q4: Are there any known metallic ions that can affect this compound's stability?
A4: While specific studies on this compound are unavailable, it is known that metal ions can catalyze the degradation of pharmaceuticals. Transition metals, in particular, can promote oxidative degradation. To minimize this risk, it is advisable to use high-purity water and reagents and to avoid contact with metallic surfaces that could leach ions into the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | - Prepare fresh solutions and re-analyze. - Check the pH of the mobile phase and sample diluent. - Protect solutions from light and heat. - Perform a forced degradation study to identify potential degradants. |
| Loss of potency in stock solutions | Hydrolysis or oxidation | - Store stock solutions at a lower temperature (2-8 °C or frozen). - Prepare smaller batches of stock solutions more frequently. - Use aprotic solvents for long-term storage if compatible with the experimental design. - Degas aqueous solutions to minimize dissolved oxygen. |
| Inconsistent results between experiments | Variable solution stability | - Standardize solution preparation methods, including pH and solvent composition. - Define a maximum storage time for prepared solutions. - Ensure consistent light and temperature conditions during experiments. |
| Precipitation during long-term experiments | Poor solubility or formation of insoluble degradants | - Increase the pH of the buffer system. - Consider using a stabilizing excipient if appropriate for the application. - Filter the solution before use if slight precipitation is observed and the concentration is verified. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on forced degradation studies performed on Losartan and Azilsartan.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) to identify potential degradation products and degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a transparent container to light in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Thermal Degradation:
-
Keep a portion of the stock solution at an elevated temperature (e.g., 60°C) for a defined period, protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method adaptable for the analysis of this compound and its degradation products, based on methods used for other sartans.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient elution is typically used to separate the parent drug from its degradation products. A starting condition of a higher percentage of Mobile Phase A is gradually changed to a higher percentage of Mobile Phase B over the run time.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm) and use a PDA detector to scan a wider range to detect degradants with different chromophores.
Quantitative Data Summary
The following tables summarize typical degradation data observed for related sartan compounds under forced degradation conditions.
Table 1: Summary of this compound (modeled on Losartan) Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 7 days | Room Temp | < 1% |
| Alkaline Hydrolysis | 0.1 M NaOH | 7 days | Room Temp | < 1% |
| Oxidation | 3% H₂O₂ | 7 days | Room Temp | ~10% |
Table 2: Summary of this compound (modeled on Azilsartan) Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Outcome |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 85 °C | Degradation observed |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 85 °C | Degradation observed |
| Neutral Hydrolysis | Water | 8 hours | 85 °C | Degradation observed |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | Degradation observed |
| Photolysis | UV/Visible Light | - | Ambient | Degradation observed |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Major degradation pathways for this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identification of Sartan Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying degradation products of sartan-containing active pharmaceutical ingredients (APIs). Given the structural similarities across the sartan class of angiotensin II receptor blockers, this guide uses Losartan (B1675146) and Azilsartan as representative examples to address common challenges encountered during forced degradation studies and impurity analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of identifying sartan degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | 1. Contamination from glassware, solvents, or reagents. 2. Presence of previously unreported degradation products. 3. Co-elution of multiple compounds. | 1. Run a blank injection (mobile phase only) to identify system peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. 2. Perform mass spectrometry (MS) analysis to determine the mass-to-charge ratio (m/z) of the unexpected peak and compare it with the parent drug's fragmentation pattern. 3. Optimize the chromatographic method by adjusting the gradient, mobile phase composition, or column chemistry to improve peak resolution. |
| Poor Peak Resolution | 1. Inappropriate column selection. 2. Suboptimal mobile phase composition or pH. 3. High flow rate. | 1. Use a high-resolution column, such as a C18 column, for good separation of nonpolar analytes.[1][2][3] 2. Adjust the mobile phase pH and organic modifier concentration to improve selectivity. For example, a mobile phase of ammonium (B1175870) formate (B1220265) buffer with methanol (B129727) and acetonitrile (B52724) is often effective.[1][2] 3. Reduce the flow rate to allow for better partitioning between the stationary and mobile phases. |
| Mass Spectrometry Signal Suppression | 1. High concentration of non-volatile buffer salts. 2. Co-eluting matrix components. 3. Suboptimal ionization source parameters. | 1. Use volatile buffers like ammonium formate or ammonium acetate.[4] 2. Improve chromatographic separation to isolate the analyte of interest from interfering compounds. 3. Optimize ESI (electrospray ionization) source parameters such as capillary voltage, gas flow, and temperature to enhance signal intensity. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase for each run. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Difficulty in Structural Elucidation | 1. Insufficient fragmentation in MS/MS. 2. Presence of isomeric degradation products. | 1. Optimize collision energy in MS/MS experiments to achieve adequate fragmentation for structural identification. 2. Employ high-resolution mass spectrometry (HRMS) like Q-TOF for accurate mass measurements and utilize techniques like 2D-NMR for definitive structural confirmation of isolated impurities.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of sartans?
A1: According to the International Conference on Harmonisation (ICH) guidelines, forced degradation studies for sartans typically involve exposure to the following stress conditions:
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂)[7]
-
Thermal Degradation: Dry heat (e.g., 50-85°C)
Q2: What are the most common degradation pathways for sartan drugs?
A2: Common degradation pathways observed in sartans like Losartan and Azilsartan include:
-
Oxidation: Oxidation of primary alcohol groups to aldehydes and carboxylic acids is a common degradation pathway, particularly under oxidative stress.[7]
-
Hydrolysis: Cleavage of ether or amide linkages can occur under acidic or alkaline conditions.[1][2][3] For example, Azilsartan can undergo hydrolysis to form de-ethylated and decarboxylated products.[1][2]
-
Formation of Novel Impurities: Under acidic conditions, Losartan has been shown to form novel degradation products.[5][6]
Q3: What analytical techniques are most suitable for identifying and characterizing sartan degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating the parent drug from its degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their structural elucidation.[7] Techniques like Quadrupole Time-of-Flight (Q-TOF) offer high-resolution mass accuracy for confident identification.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel impurities, isolation of the degradation product followed by 1D and 2D-NMR analysis is often necessary.[5][6]
Q4: Are there any specific safety concerns associated with sartan degradation products?
A4: Yes, some impurities in sartan drugs have raised significant safety concerns. For instance, nitrosamine (B1359907) impurities (like NDMA and NDEA) and azido (B1232118) impurities have been detected in some sartan products and are considered potentially carcinogenic or mutagenic.[10][11][12][13] Regulatory agencies like the FDA and EMA have issued recalls for products containing unacceptable levels of these impurities.[10][11][12] Therefore, it is critical to screen for and quantify such impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Sartan API
-
Preparation of Stock Solution: Prepare a stock solution of the sartan API (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 85°C for 8 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 85°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in a hot air oven at 50°C for 30 days.
-
Photolytic Degradation: Expose the API solution to photostability chambers according to ICH guidelines.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration with the mobile phase.
Protocol 2: HPLC-UV Method for Separation of Degradation Products
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 20 mM ammonium formate, pH 3.0) and organic solvents (e.g., methanol and acetonitrile).[1][2]
-
Detection Wavelength: A suitable UV wavelength, often around 254 nm.[14]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Chromatographic Data for a Representative Sartan (e.g., Azilsartan) and its Degradation Products
| Compound | Retention Time (min) | λmax (nm) | m/z [M+H]⁺ |
| Azilsartan | 10.5 | 254 | 457.1 |
| Degradation Product I | 4.2 | 254 | 297.1 |
| Degradation Product II | 6.8 | 254 | 429.1 |
| Degradation Product III | 8.9 | 254 | 427.1 |
| Degradation Product IV | 12.1 | 254 | 413.1 |
| Note: The data presented here is hypothetical and for illustrative purposes. Actual data will vary based on the specific sartan and experimental conditions. |
Visualizations
Caption: Workflow for the identification of sartan degradation products.
Caption: General degradation pathways for sartan APIs.
References
- 1. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas Chromatography (GC) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sartan scandal: worrying trend for angiotensin II receptor blocker drugs [pharmaceutical-technology.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. forced-degradation-lc-uv-msn-and-lc-ms-tof-studies-on-azilsartan-identification-of-a-known-and-three-new-degradation-impurities - Ask this paper | Bohrium [bohrium.com]
Overcoming poor solubility of Zolasartan in assays
Welcome to the technical support center for Zolasartan. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound is a non-peptidic Angiotensin II receptor antagonist that was investigated for its antihypertensive properties.[1][2] It belongs to the 'sartan' class of drugs, which act by blocking the AT1 receptor in the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] Like many drugs in this class, this compound is a lipophilic, poorly water-soluble compound.[5] This poor aqueous solubility can lead to significant challenges in experimental settings, causing issues such as drug precipitation in stock solutions or assay media, inaccurate concentration measurements, and low bioavailability in cell-based or animal studies, ultimately compromising the reliability and reproducibility of results.[6]
Q2: What are the key physicochemical properties of this compound and similar sartans?
While specific experimental solubility data for this compound is not widely published, its properties can be inferred from its chemical class. Sartans are generally characterized by low aqueous solubility and high lipophilicity (LogP). These properties are major determinants of their behavior in assays.
Table 1: Comparative Physicochemical Properties of Angiotensin II Receptor Blockers (ARBs)
| Property | This compound | Losartan (B1675146) | Telmisartan | Azilsartan |
|---|---|---|---|---|
| Molecular Weight | 555.8 g/mol [2] | 422.9 g/mol [7] | 514.6 g/mol | 456.5 g/mol [8] |
| Aqueous Solubility | Poor (inferred) | Low solubility in pH 1.2, high in pH 6.8.[9][10] | Very poor (2.93 µg/mL).[11] | Sparingly soluble in aqueous buffers.[8][12] |
| LogP (Lipophilicity) | High (inferred) | ~4.3[7] | High (computed ~6.66).[13] | High (inferred).[12] |
| Chemical Class | Biaryl, Tetrazole, Imidazole derivative.[2] | Biphenylimidazole.[4] | Benzimidazole derivative. | Benzimidazole derivative.[8] |
Q3: What are the immediate first steps when encountering solubility issues with this compound?
If you observe precipitation or suspect poor solubility, follow this initial checklist:
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent to prepare your high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are common starting points.[8]
-
Check Final Concentration: Calculate the final concentration of your organic solvent in the aqueous assay buffer. High concentrations of solvents like DMSO can be toxic to cells. Aim to keep the final concentration (v/v) as low as possible, typically below 0.5%.
-
Use Gentle Warming: Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Be cautious, as excessive heat can degrade the compound.
-
Perform a Visual Check: Before adding to your assay, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles) against a dark background.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving this compound Solubility
When initial attempts to dissolve this compound fail, a systematic approach is necessary. This involves sequentially testing different solubilization strategies, from simple solvent adjustments to more advanced formulation techniques. The following workflow provides a structured path for troubleshooting.
Guide 2: Preparing Workable Stock Solutions
The choice of solvent is critical. While this compound is poorly soluble in water, it is soluble in several organic solvents. A common practice is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous assay medium.
Table 2: Common Solvents and Systems for Poorly Soluble ARBs
| Solvent/System | Recommended Starting Stock Conc. | Pros | Cons |
|---|---|---|---|
| DMSO | 10-50 mM | High solubilizing power for many nonpolar compounds. | Can be cytotoxic at final concentrations >0.5%. May interfere with some assays. |
| DMF | 10-50 mM | Good alternative to DMSO. | Also carries a risk of cytotoxicity. |
| Ethanol (100%) | 1-10 mM | Less toxic than DMSO/DMF. Volatile. | Lower solubilizing power for highly lipophilic compounds. |
| Co-Solvent Systems | Variable | Can improve solubility while minimizing toxicity (e.g., DMSO/PEG 400/Water). | Requires optimization of the solvent ratios for your specific compound and assay. |
Experimental Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 555.8 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you will need 5.56 mg.
-
Solubilization: Add the appropriate volume of 100% DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If crystals are still visible, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Once fully dissolved, the solution should be clear. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Guide 3: Advanced Solubilization Techniques
If co-solvents are insufficient, advanced formulation strategies can be employed. Complexation with cyclodextrins is a widely used method to enhance the aqueous solubility of poorly soluble drugs.[6][14][15]
Experimental Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous assay buffer.
-
Add this compound: Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Mix the solution vigorously at room temperature for several hours (or overnight) using a shaker or magnetic stirrer. This allows for the formation of inclusion complexes where the lipophilic this compound molecule enters the hydrophobic cavity of the cyclodextrin.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.
-
Quantification: It is advisable to quantify the actual concentration of this compound in the final filtered solution using a suitable analytical method like HPLC-UV to confirm the extent of solubility enhancement.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key effector in the Renin-Angiotensin-Aldosterone System (RAAS), which is critical for regulating blood pressure and fluid balance.[16][17][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Evaluation of the losartan solubility in the biowaiver context by shake-flask method and intrinsic dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 18. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
Zolasartan Impurity Profiling and Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and analysis of Zolasartan. Given that this compound was discontinued (B1498344) after clinical trials, publicly available data on its specific impurities is limited.[1][2] Therefore, this guide leverages established analytical methodologies and impurity profiles of structurally related angiotensin II receptor blockers (ARBs), commonly known as 'sartans' (e.g., Losartan, Valsartan), to provide relevant and practical guidance.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential sources of its impurities?
This compound is a nonpeptide angiotensin II receptor antagonist that was investigated for the treatment of hypertension. Like other sartans, its impurities can originate from various stages:
-
Synthesis: Process-related impurities may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. For sartans with a tetrazole ring, the synthesis process can sometimes lead to the formation of mutagenic impurities like nitrosamines (e.g., NDMA, NDEA) and azido (B1232118) impurities.
-
Degradation: this compound can degrade under various stress conditions such as hydrolysis (acidic, basic), oxidation, photolysis, and heat, leading to the formation of degradation products.
-
Storage and Formulation: Impurities can also arise from the interaction of the drug substance with excipients or container closure systems over time.
Q2: What are the regulatory guidelines for impurity profiling?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities. Forced degradation studies (ICH Q1A) are also crucial to establish the intrinsic stability of the drug substance and the specificity of the analytical methods.
Q3: Which analytical techniques are most suitable for this compound impurity profiling?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the separation and quantification of impurities in sartans. For identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap, are indispensable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound and its impurities.
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Extra-column volume | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use shorter tubing with a smaller internal diameter between the column and detector. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Prepare fresh mobile phase and ensure proper degassing.- Check the pump for leaks and verify the flow rate.- Use a column oven for stable temperature control.- Ensure sufficient column equilibration time before each injection. |
| Ghost Peaks or High Baseline Noise | - Contaminated mobile phase or system- Carryover from previous injections- Detector lamp aging | - Use high-purity solvents and filter the mobile phase.- Flush the entire HPLC system.- Implement a robust needle wash protocol in the autosampler method.- Replace the detector lamp if its intensity is low. |
| Loss of Resolution | - Column aging- Change in mobile phase composition- Incompatible sample solvent | - Replace the analytical column.- Prepare fresh mobile phase and verify its composition.- Dissolve the sample in the mobile phase or a weaker solvent. |
LC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity or No Peak Detected | - Ion suppression from matrix components or mobile phase additives- Inappropriate ionization source parameters- Sample degradation | - Optimize sample preparation to remove interfering substances.- Use a lower concentration of non-volatile buffers or switch to volatile alternatives (e.g., ammonium (B1175870) formate/acetate).- Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare fresh samples and standards. |
| Unstable Signal or High Background Noise | - Contamination of the ion source or mass analyzer- In-source fragmentation- Mobile phase contamination | - Clean the ion source components (e.g., capillary, skimmer).- Optimize fragmentation by adjusting cone voltage.- Use LC-MS grade solvents and additives. |
| Inaccurate Mass Measurement (HRMS) | - Improper mass calibration- Fluctuations in laboratory temperature | - Perform mass calibration regularly using a suitable calibration standard.- Ensure a stable laboratory environment. |
| Poor Fragmentation in MS/MS | - Insufficient collision energy- Analyte concentration is too low | - Optimize the collision energy for each target impurity.- Increase the sample concentration if possible. |
Data Presentation
Table 1: Hypothetical List of Potential this compound Impurities
Based on common impurities found in other sartan drugs.
| Impurity Name | Type | Potential Origin | Expected m/z [M+H]⁺ |
| This compound Impurity A | Process-Related | Starting Material | Varies |
| This compound Impurity B | Process-Related | Intermediate | Varies |
| This compound N-Nitroso | Degradation | Nitrosating agents in synthesis | 584.0 (approx.) |
| This compound Azido | Process-Related | Side reaction with azide (B81097) reagents | 579.1 (approx.) |
| This compound Hydrolysis Product | Degradation | Acid/Base Hydrolysis | Varies |
| This compound Oxidative Product | Degradation | Oxidation | Varies |
Table 2: Typical HPLC-UV Method Parameters for Sartan Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method validation.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration with mobile phase.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a known concentration with mobile phase.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to a known concentration with mobile phase.
-
Thermal Degradation: Expose solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve a known weight of the stressed sample in mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (and solid drug powder) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (as per ICH Q1B). Prepare a solution of a known concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify this compound and its related impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard and a working standard solution at a suitable concentration (e.g., 100 µg/mL). Prepare standard solutions of known impurities, if available.
-
Sample Preparation: Accurately weigh and dissolve the this compound drug substance or product in a suitable solvent (e.g., diluent similar to the mobile phase) to obtain a final concentration within the linear range of the method.
-
Chromatographic System: Use an HPLC system equipped with a UV detector. The parameters listed in Table 2 can be used as a starting point for method development.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify impurities based on their retention times and peak areas relative to the this compound peak or a known impurity standard. Use relative response factors (RRFs) for accurate quantification if the response of the impurity differs from that of the API.
Visualizations
Caption: Workflow for this compound Impurity Profiling and Identification.
Caption: Logical Flow for Troubleshooting HPLC Issues.
References
- 1. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Impurities found in certain angiotensin II receptor blocker (ARB) products, also known as sartans - Canada.ca [canada.ca]
- 4. Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive | EurekAlert! [eurekalert.org]
- 5. ema.europa.eu [ema.europa.eu]
Minimizing off-target effects of Zolasartan in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects during experiments with Zolasartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to selectively target the Fictional Kinase Receptor (FKR). Its primary mechanism involves blocking the phosphorylation cascade downstream of FKR, thereby inhibiting tumor cell proliferation and survival in models where FKR is overexpressed.
Q2: What are the known primary off-targets of this compound?
The most well-characterized off-targets of this compound are VEGFR2 and EGFR. This off-target activity can lead to confounding experimental results and potential toxicities in cellular and animal models.
Q3: I am observing significant cell death in my experiments even at low concentrations of this compound. What could be the cause?
This could be due to several factors:
-
High sensitivity of your cell line to the inhibition of off-target kinases like VEGFR2 or EGFR. It is crucial to characterize the expression levels of these receptors in your experimental model.
-
The concentration of this compound may still be too high for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Your cells may be under stress from other experimental conditions, which could be exacerbated by the addition of this compound.
Q4: My in vivo tumor models are showing unexpected side effects like reduced vessel density. Is this related to this compound?
Yes, this is a likely consequence of this compound's off-target inhibition of VEGFR2, a key regulator of angiogenesis. To differentiate between on-target and off-target effects in vivo, consider using a this compound-resistant FKR mutant tumor model as a control.
Troubleshooting Guides
Issue 1: Differentiating On-Target vs. Off-Target Phenotypes
Problem: You observe a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) and are unsure if it is a result of FKR inhibition or off-target effects.
Solution Workflow:
Zolasartan Analytical Method Validation: Technical Support Center
Disclaimer: The information provided herein is based on established analytical methodologies and challenges encountered with closely related angiotensin II receptor antagonists of the 'sartan' class, such as Losartan and Azilsartan, as no direct search results for "Zolasartan" were found. This guide is intended to offer general troubleshooting and methodological support applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a stability-indicating analytical method essential for this compound?
A stability-indicating method (SIM) is crucial as it can accurately quantify the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients.[1][2] The ICH guidelines mandate stress testing to understand the intrinsic stability of a drug substance and to develop a validated stability-indicating method.[1] This ensures that the analytical method is specific and can reliably assess the stability of this compound in different formulations and under various storage conditions.
Q2: What are the common degradation pathways for this compound under forced degradation conditions?
Based on studies of related 'sartan' drugs, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1] For instance, Losartan and Valsartan have shown degradation under acidic conditions, while Irbesartan is more susceptible to basic conditions. Azilsartan has been observed to degrade under acidic, alkaline, and water hydrolysis, as well as photolysis. The specific degradation products will depend on the exact molecular structure of this compound.
Q3: How can I troubleshoot common HPLC issues like peak tailing and variable retention times during this compound analysis?
Peak tailing can result from interactions between the analyte and active sites on the column packing material or from extra-column band broadening. To mitigate this, ensure the mobile phase pH is appropriate to control the ionization of this compound and consider using a high-purity silica (B1680970) column. Variable retention times can be caused by fluctuations in mobile phase composition, temperature, or column equilibration. It is important to carefully prepare the mobile phase, use a column thermostat, and ensure the column is fully equilibrated before each run.
Q4: What are the critical validation parameters for a this compound analytical method?
According to ICH guidelines, the key validation parameters for an analytical method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity is particularly important for a stability-indicating method to ensure separation from all potential degradants.
Troubleshooting Guide
Q: I am observing unexpected peaks in my chromatogram during the analysis of a this compound stability sample. What could be the cause?
A: Unexpected peaks in a stability sample chromatogram are often due to degradation products. It's also possible they are related to impurities from the drug substance or interactions with excipients in the formulation. To identify the source, you should:
-
Analyze a placebo sample (formulation without the active ingredient) to rule out interference from excipients.
-
Compare the chromatogram to that of a reference standard kept under ideal conditions to identify process-related impurities.
-
Perform forced degradation studies on the this compound drug substance under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and compare their retention times with the unknown peaks.
Q: My this compound sample shows extensive degradation under acidic conditions, making it difficult to identify the primary degradants. How can I manage this?
A: If degradation is too rapid, you can moderate the stress conditions. Consider the following adjustments:
-
Decrease the concentration of the acid.
-
Lower the temperature at which the stress study is conducted.
-
Reduce the exposure time.
The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded into secondary products.
Q: I'm having trouble achieving baseline separation between this compound and a closely eluting impurity. What steps can I take to improve resolution?
A: To improve the resolution between two closely eluting peaks, you can try the following chromatographic adjustments:
-
Optimize the mobile phase composition: A small change in the percentage of the organic modifier or the pH of the aqueous phase can significantly impact selectivity.
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the elution order.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Try a different column chemistry: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl instead of C18) may provide the necessary selectivity.
Data Presentation
Table 1: Typical HPLC Method Parameters for 'Sartan' Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate (B84403) or formate (B1220265) buffer) with pH adjustment |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection Wavelength | 225 - 265 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
Table 2: Summary of Validation Parameters for a 'Sartan' HPLC Method
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| LOD | Analyte dependent, typically in the ng/mL range |
| LOQ | Analyte dependent, typically in the ng/mL to low µg/mL range |
| Robustness | % RSD ≤ 2% after minor changes in method parameters |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
1. Objective: To investigate the intrinsic stability of this compound and to generate its degradation products under various stress conditions as per ICH guidelines.
2. Materials:
-
This compound pure drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffer salts
3. Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2-8 hours). Neutralize the solution before injection into the HPLC system.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Store the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 70 °C) for a defined period. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound solution and solid drug substance to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined duration. A control sample should be kept in the dark.
4. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The peak purity of the this compound peak should be checked using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Visualizations
Caption: Workflow for Developing a Stability-Indicating HPLC Method for this compound.
Caption: Decision Tree for Troubleshooting Poor Peak Shape in HPLC Analysis.
References
Improving Zolasartan signal-to-noise ratio in assays
Welcome to the technical support center for Zolasartan assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of this compound, with a primary focus on improving the signal-to-noise (S/N) ratio in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an angiotensin II receptor antagonist.[1] Like other drugs in the 'sartan' class, it selectively and competitively blocks the AT1 receptor, preventing angiotensin II from binding.[2][3] This action inhibits the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure.[2][3] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure, and by targeting the AT1 receptor, this compound effectively disrupts this pathway.
Diagram: Simplified Angiotensin II Signaling Pathway
Caption: this compound blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Q2: What are the common analytical techniques used for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of this compound and other sartans in biological matrices and pharmaceutical formulations.[4][5] LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity, which are crucial when dealing with complex matrices like plasma.[6]
Q3: Why is a poor signal-to-noise ratio a common issue in this compound assays?
A poor signal-to-noise (S/N) ratio can stem from various factors, including:
-
Low analyte concentration: Especially in pharmacokinetic studies where this compound concentrations in plasma can be very low.
-
Matrix effects: Endogenous components in biological samples (e.g., proteins, phospholipids (B1166683) in plasma) can interfere with the ionization of this compound, either suppressing or enhancing the signal.[7]
-
Suboptimal sample preparation: Inefficient extraction of this compound from the matrix or the presence of residual contaminants can lead to a high background signal.[6]
-
Instrumental noise: High background noise can originate from the LC-MS/MS system itself, including contaminated solvents, tubing, or ion source.[8]
-
Inadequate chromatographic separation: Co-elution of this compound with interfering compounds can result in a suppressed signal and increased noise.
Troubleshooting Guide for Low Signal-to-Noise Ratio
This guide provides a systematic approach to identifying and resolving common issues leading to a poor S/N ratio in this compound assays.
Diagram: Troubleshooting Workflow for Poor S/N Ratio
Caption: A systematic approach to troubleshooting a low S/N ratio.
Step 1: Evaluate Sample Preparation
Ineffective sample preparation is a frequent cause of poor S/N. The goal is to efficiently extract this compound while minimizing interfering matrix components.
| Potential Issue | Recommended Action | Expected Outcome |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is optimal (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. | Reduced background noise and improved signal by minimizing matrix suppression. |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the extraction solvent and pH. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the sample pH to ensure this compound is in a non-ionized state for better partitioning. | Increased recovery of this compound, leading to a stronger signal. |
| Suboptimal Solid-Phase Extraction (SPE) | Select an appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange). Methodically optimize the wash and elution steps. A stronger wash can remove more interferences, while an optimized elution solvent will ensure complete recovery of this compound. | Cleaner extract with fewer interfering substances, resulting in lower noise and potentially reduced ion suppression. |
Step 2: Optimize Liquid Chromatography (LC) Conditions
Good chromatographic separation is key to resolving this compound from matrix interferences.
| Parameter | Troubleshooting Strategy | Rationale |
| Mobile Phase Composition | Adjust the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. Adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[8] | Improved peak symmetry and better ionization in the mass spectrometer source lead to a stronger and more defined signal. |
| Gradient Elution | Optimize the gradient slope. A shallower gradient can improve the resolution between this compound and closely eluting interferences. | Better separation from matrix components reduces co-suppression and background noise at the retention time of the analyte. |
| Column Chemistry and Dimensions | Consider a column with a different stationary phase (e.g., C18, phenyl-hexyl). Using a column with a smaller particle size (e.g., sub-2 µm) can increase peak height and thus the signal.[9] | Enhanced separation efficiency and taller, narrower peaks contribute to a better S/N ratio.[9] |
| Flow Rate | Lower flow rates, especially when using smaller internal diameter columns, can enhance ionization efficiency in the MS source. | Increased desolvation efficiency can lead to a more intense analyte signal. |
Step 3: Refine Mass Spectrometry (MS) Parameters
Direct optimization of the mass spectrometer settings can significantly boost the signal and reduce noise.
| Parameter | Optimization Approach | Impact on S/N |
| Ionization Source | Optimize source-dependent parameters such as gas temperatures, gas flows, and spray voltage. Perform tuning with a this compound standard solution. | Maximizes the formation and transmission of this compound ions into the mass spectrometer, directly increasing the signal.[7] |
| Collision Energy (CE) | For MS/MS, optimize the collision energy for the specific precursor-to-product ion transition of this compound. This will maximize the intensity of the product ion. | A more intense and specific product ion signal improves both the signal and the selectivity, reducing chemical noise. |
| Dwell Time | Increase the dwell time for the this compound MRM transition. | A longer dwell time allows for the collection of more ions, which can improve the signal intensity, but may reduce the number of data points across the chromatographic peak. |
Experimental Protocols
Below are example methodologies for sample preparation and HPLC analysis, based on common practices for sartan compounds. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation for this compound in Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a structurally similar sartan not present in the sample).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection (if applicable) | 225-254 nm (wavelength should be optimized for this compound)[10] |
Note: These protocols are starting points and require validation according to regulatory guidelines for bioanalytical method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioanalysis of antihypertensive drugs by LC-MS: a fleeting look at the regulatory guidelines and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive | EurekAlert! [eurekalert.org]
- 6. ctw.umlub.pl [ctw.umlub.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zolasartan and Immunoassay Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with immunoassay performance when Zolasartan or other angiotensin II receptor blockers (ARBs) are present in experimental samples. Given that this compound was discontinued (B1498344) after clinical trials, specific cross-reactivity data is not available.[1][2] This guide, therefore, focuses on the principles of immunoassay interference and provides a framework for troubleshooting potential cross-reactivity with structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nonpeptide angiotensin II receptor antagonist.[1] It functions by selectively blocking the angiotensin II receptor type 1 (AT1), which is found in tissues like vascular smooth muscle.[1] By preventing angiotensin II from binding to this receptor, this compound inhibits vasoconstriction (the narrowing of blood vessels) and the release of aldosterone.[3] This leads to vasodilation (the widening of blood vessels) and a reduction in blood pressure.
Q2: Could this compound interfere with my immunoassay?
While specific data on this compound's cross-reactivity is unavailable, interference in an immunoassay is theoretically possible. Immunoassay interference can occur when a substance in a sample, other than the intended analyte, interacts with the assay's antibodies. This is more likely if the substance has a similar chemical structure to the target analyte. Given this compound's complex structure, it could potentially interact with assay components non-specifically.
Q3: What is cross-reactivity in the context of an immunoassay?
Cross-reactivity is a specific type of interference where the antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate results, such as false positives or overestimated concentrations. The extent of cross-reactivity depends on the specificity of the antibodies and the structural similarity of the interfering molecule.
Q4: Are there other compounds similar to this compound that are known to cause interference?
While direct evidence for this compound is lacking, other drugs and their metabolites can interfere with immunoassays. Structurally similar angiotensin II receptor blockers (ARBs), often ending in "-sartan," could potentially exhibit cross-reactivity depending on the specific assay. It is crucial to consider the chemical structures of all compounds present in a sample.
Troubleshooting Guide
If you suspect that this compound or a similar compound is interfering with your immunoassay, follow this troubleshooting guide.
Issue 1: Unexpectedly high or false-positive results.
-
Possible Cause: The assay antibodies may be cross-reacting with this compound, its metabolites, or a structurally similar compound in the sample.
-
Troubleshooting Steps:
-
Review the Literature: Check for any published data on interference for the specific immunoassay you are using with compounds structurally related to this compound.
-
Perform a Spike and Recovery Experiment: This experiment helps determine if the sample matrix is interfering with analyte detection. A detailed protocol is provided below. An acceptable recovery range is typically 80-120%.
-
Conduct a Linearity of Dilution Assessment: Serially diluting the sample can help reduce the concentration of the interfering substance. If the results do not show a linear relationship upon dilution, interference is likely.
-
Test for Cross-reactivity: Analyze a sample containing a known concentration of this compound (if available) or a structurally similar ARB in the absence of the target analyte. A positive result would indicate cross-reactivity.
-
Issue 2: Inconsistent or variable results between samples.
-
Possible Cause: The concentration of an interfering substance, such as this compound, may vary between your samples, leading to inconsistent assay performance.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under the same conditions to minimize variability.
-
Sample Dilution: Diluting samples can minimize the impact of interfering substances. It is important to validate the appropriate dilution factor.
-
Use an Alternative Assay: If possible, measure your analyte using a different method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity, or an immunoassay from a different manufacturer that uses different antibodies.
-
Data Presentation
Structural Comparison of this compound and Losartan
To understand the potential for cross-reactivity, it is helpful to compare the chemical structures of this compound and a more common ARB, Losartan. Both share a tetrazole group and a biphenyl (B1667301) structure, which are common features in many sartans and could be potential epitopes for antibody binding.
| Feature | This compound | Losartan |
| Chemical Formula | C₂₄H₂₀BrClN₆O₃ | C₂₂H₂₃ClN₆O |
| Molecular Weight | 555.8 g/mol | 422.9 g/mol |
| Core Structure | Benzofuran | Imidazole |
| Key Functional Groups | Tetrazole, Carboxylic Acid, Bromo group, Chloro group | Tetrazole, Hydroxymethyl group, Chloro group |
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for an immunoassay is typically presented. The values are hypothetical and for demonstration purposes only.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Target Analyte | 100 | 100 |
| This compound | 10,000 | < 0.1 |
| Losartan | 10,000 | 0.5 |
| EXP3174 (Active metabolite of Losartan) | 5,000 | 1.2 |
| Other structurally related ARB | 10,000 | < 0.1 |
Cross-reactivity (%) is calculated as: (Observed Concentration / Actual Concentration of Cross-Reactant) x 100
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This protocol is designed to assess whether the sample matrix interferes with the detection of the target analyte.
Materials:
-
Your immunoassay kit
-
Samples to be tested
-
Purified target analyte of a known concentration
Procedure:
-
Prepare Samples: Aliquot your sample into two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.
-
Spike the Sample: Add a known amount of the purified target analyte to the "spiked" tube. The final concentration should be in the mid-range of your assay's standard curve. Add an equal volume of assay buffer to the "unspiked" tube.
-
Run the Immunoassay: Analyze the unspiked and spiked samples according to the immunoassay protocol.
-
Calculate Recovery:
-
Recovery (%) = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte ] x 100
-
Interpretation: A recovery between 80-120% generally indicates that the sample matrix is not significantly interfering with the assay.
-
Protocol 2: Cross-Reactivity Panel
This protocol is used to determine if this compound or other compounds directly cross-react with the assay antibodies.
Materials:
-
Your immunoassay kit
-
This compound and other potential cross-reactants (e.g., other ARBs, metabolites) of known concentrations.
-
Assay buffer
Procedure:
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in the assay buffer. The concentration range should be high enough to detect potential low-affinity interactions.
-
Run the Immunoassay: Analyze these solutions as you would your regular samples in the immunoassay.
-
Calculate Cross-Reactivity:
-
For any cross-reactant that gives a signal above the assay's lower limit of detection, calculate the percent cross-reactivity using the formula mentioned in the hypothetical data table.
-
Interpretation: A high percentage indicates significant cross-reactivity, which could lead to inaccurate sample results.
-
Visualizations
Caption: Mechanism of action for Angiotensin II Receptor Blockers (ARBs) like this compound.
Caption: Potential points of this compound interference in a sandwich immunoassay workflow.
Caption: A logical workflow for troubleshooting suspected this compound cross-reactivity.
References
Validation & Comparative
Zolasartan and Losartan: A Comparative Analysis of AT1 Receptor Binding Kinetics
For researchers and professionals in drug development, understanding the nuanced interactions between angiotensin II receptor blockers (ARBs) and the angiotensin II type 1 (AT1) receptor is paramount. This guide provides a detailed comparison of the AT1 receptor binding kinetics of zolasartan and losartan (B1675146), supported by available experimental data and methodologies.
Executive Summary
This compound and losartan are both antagonists of the AT1 receptor, however, they exhibit distinct binding kinetics which influence their pharmacological profiles. This compound is categorized as an insurmountable or noncompetitive antagonist, a characteristic it shares with losartan's active metabolite, EXP3174. This is in contrast to losartan itself, which acts as a surmountable or competitive antagonist. These differences are primarily attributed to their varying dissociation rates from the AT1 receptor. While quantitative kinetic parameters for losartan are available, specific data for this compound is not readily found in publicly available literature.
AT1 Receptor Binding Kinetics: A Head-to-Head Comparison
The interaction of a drug with its receptor is defined by its association (on-rate, Kon) and dissociation (off-rate, Koff) rate constants, which together determine the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.
Table 1: Comparison of AT1 Receptor Binding Characteristics
| Feature | This compound | Losartan | Losartan Active Metabolite (EXP3174) |
| Antagonism Type | Insurmountable/Noncompetitive[1] | Surmountable/Competitive[2][3] | Insurmountable/Noncompetitive[2][3] |
| Dissociation Rate | Slow (inferred) | Rapid | Slow |
Table 2: Quantitative AT1 Receptor Binding Kinetic Parameters
| Parameter | This compound | Losartan | Losartan Active Metabolite (EXP3174) |
| Dissociation Constant (KD) | Data not available | ~10.6 nM | ~4.7 nM |
| Association Rate (Kon) | Data not available | Data not available | Data not available |
| Dissociation Rate (Koff) | Data not available | Data not available | Data not available |
| Dissociation Half-life (t1/2) | Data not available | 67 minutes | 81 minutes |
Understanding the Experimental Approach: Radioligand Binding Assay
The determination of AT1 receptor binding kinetics is typically achieved through radioligand binding assays. These experiments are fundamental in characterizing the interaction of drugs like this compound and losartan with their target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
A standard protocol to determine the binding affinity (Ki) of a competitive antagonist involves the following steps:
-
Membrane Preparation: Isolation of cell membranes expressing the AT1 receptor. This can be from cultured cells (e.g., CHO cells) transfected with the human AT1 receptor gene or from tissues with high AT1 receptor density.
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., 125I-[Sar1, Ile8]Ang II).
-
Competitive Inhibition: Increasing concentrations of the unlabeled antagonist (this compound or losartan) are added to the incubation mixture. The unlabeled antagonist competes with the radioligand for binding to the AT1 receptor.
-
Separation and Quantification: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
To determine the on-rate (Kon) and off-rate (Koff), kinetic binding assays are performed by measuring the association and dissociation of the radioligand over time.
Visualizing the Method and Mechanism
To better illustrate the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Discussion of Binding Kinetics and Clinical Implications
The distinction between surmountable and insurmountable antagonism has potential clinical relevance.
-
Surmountable Antagonism (Losartan): The effects of a surmountable antagonist can be overcome by increasing concentrations of the natural agonist (Angiotensin II). This is due to the relatively rapid dissociation of the antagonist from the receptor, allowing for a dynamic equilibrium to be re-established in the presence of high agonist levels.
-
Insurmountable Antagonism (this compound and EXP3174): An insurmountable antagonist, due to its slow dissociation from the receptor, produces a blockade that cannot be readily reversed by increasing concentrations of the agonist. This prolonged receptor occupancy may lead to a more sustained and durable therapeutic effect. The slow off-rate is considered a key factor contributing to the insurmountable nature of these antagonists.
It is important to note that losartan is a prodrug, and a significant portion of its clinical effect is mediated by its more potent, insurmountable active metabolite, EXP3174. Therefore, the in vivo effect of losartan administration is a composite of both surmountable and insurmountable antagonism.
Conclusion
This compound and losartan, while both targeting the AT1 receptor, exhibit fundamentally different binding kinetics. This compound's insurmountable antagonism, likely driven by a slow dissociation rate, contrasts with losartan's surmountable nature. However, the clinical picture for losartan is nuanced by its conversion to the insurmountable active metabolite, EXP3174. A complete quantitative comparison is hampered by the lack of publicly available kinetic data for this compound. Further studies directly comparing the binding kinetics of these two compounds would be invaluable for a more comprehensive understanding of their pharmacological differences.
References
- 1. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of Zolasartan and Other Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of Zolasartan and other prominent angiotensin II receptor blockers (ARBs), commonly known as sartans. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their receptor binding affinities, antihypertensive efficacy, and underlying mechanisms of action, supported by experimental data and detailed methodologies.
Introduction to Angiotensin II Receptor Blockers (Sartans)
Sartans are a class of antihypertensive drugs that selectively block the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This targeted mechanism of action has established them as a cornerstone in the management of hypertension and other cardiovascular diseases. While all sartans share this fundamental mechanism, they exhibit distinct pharmacological profiles concerning their receptor binding kinetics, potency, and duration of action.[3][4] This guide focuses on comparing this compound with other widely studied sartans, including Losartan, Valsartan, Candesartan, and Olmesartan.
Comparative Receptor Binding Affinity
The affinity and binding kinetics of a sartan to the AT1 receptor are critical determinants of its pharmacological activity. A key distinction among sartans is their mode of antagonism: surmountable versus insurmountable. Surmountable antagonists, like Losartan, can be overcome by high concentrations of angiotensin II, while insurmountable antagonists, such as this compound and Candesartan, bind more tightly and their effects are not easily reversed by increasing agonist concentrations.[5][6] This insurmountable antagonism is often attributed to a slower dissociation rate from the receptor.[7]
Table 1: Comparative AT1 Receptor Binding Affinities of Selected Sartans
| Sartan | Binding Affinity (Ki/IC50) | Relative Binding Affinity Rank | Mode of Antagonism |
| This compound | Not explicitly quantified in reviewed literature | High | Insurmountable/Noncompetitive[5] |
| Candesartan | ~0.36 nM (Ki) | 1[5] | Insurmountable/Noncompetitive[5] |
| Olmesartan | ~1.2 nM (IC50) | High | Insurmountable/Noncompetitive[6] |
| Telmisartan | ~9.2 nM (IC50) | 10[5] | Insurmountable/Noncompetitive[5] |
| Irbesartan (B333) | ~1.7 nM (Ki) | High | Insurmountable/Noncompetitive[5] |
| Valsartan | ~26.8 nM (IC50) | Moderate | Insurmountable/Noncompetitive[5] |
| Losartan | ~25.9 nM (IC50) | 50[5] | Surmountable/Competitive[5] |
| EXP-3174 (active metabolite of Losartan) | ~1.0 nM (IC50) | 10[5] | Insurmountable/Noncompetitive[5] |
Note: Ki and IC50 values are compiled from various in vitro studies and may vary depending on the experimental conditions. The relative binding affinity rank is based on a study where the highest affinity is ranked as 1.[5]
Comparative Antihypertensive Efficacy
The differences in receptor binding affinity and kinetics translate into varying degrees of antihypertensive efficacy among sartans. Head-to-head clinical and preclinical studies provide valuable insights into these differences.
Preclinical Data
A study in conscious spontaneously hypertensive rats (SHRs) demonstrated that this compound (also known as ZD 7155) is a potent antihypertensive agent.[8] When administered intravenously, this compound exhibited a pronounced and persistent antihypertensive effect.[8] In a direct comparison, this compound was found to be approximately ten times more potent than Losartan in suppressing the pressor response to angiotensin II in rats.[8]
Clinical Data
Numerous clinical trials have compared the antihypertensive efficacy of various sartans. For instance, a meta-analysis of head-to-head trials showed that at commonly prescribed doses, Olmesartan was more effective in reducing both systolic and diastolic blood pressure compared to Losartan, Valsartan, and Irbesartan.[9][10][11] Another study highlighted that Candesartan demonstrated a greater dose-related reduction in blood pressure compared to Losartan, Valsartan, and Irbesartan.[3] Azilsartan (B1666440) has also been shown to provide superior 24-hour blood pressure control compared to Olmesartan and Valsartan in clinical trials.[12]
Table 2: Summary of Comparative Antihypertensive Efficacy from Selected Studies
| Comparison | Study Population | Key Findings |
| This compound (ZD 7155) vs. Losartan | Conscious Spontaneously Hypertensive Rats | This compound was approximately 10-fold more potent than Losartan in inhibiting the angiotensin II-induced pressor response.[8] |
| Olmesartan vs. Losartan, Valsartan, Irbesartan | Patients with essential hypertension | Olmesartan 20 mg/day was significantly more effective in reducing cuff diastolic blood pressure than Losartan 50 mg/day, Valsartan 80 mg/day, and Irbesartan 150 mg/day.[10][11] |
| Candesartan vs. Losartan | Hypertensive patients | Candesartan showed a greater dose-related reduction in blood pressure compared to Losartan.[3] |
| Azilsartan vs. Olmesartan, Valsartan | Patients with essential hypertension | Azilsartan 80 mg/day demonstrated a statistically significant greater reduction in 24-hour mean systolic blood pressure compared to Olmesartan 40 mg/day and Valsartan 320 mg/day.[12] |
Signaling Pathways and Experimental Workflows
Angiotensin II Signaling Pathway
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein.[13] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses including vasoconstriction, inflammation, and cellular growth.[16] Sartans competitively block the binding of angiotensin II to the AT1 receptor, thus inhibiting this signaling pathway.
Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.
Experimental Workflow for Comparative Analysis
The preclinical comparison of different sartans typically involves a multi-step process, starting with in vitro receptor binding assays to determine affinity and followed by in vivo studies in animal models of hypertension to assess antihypertensive efficacy.
Caption: A typical experimental workflow for the comparative pharmacology of sartans.
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a sartan for the AT1 receptor.
Objective: To quantify the affinity of unlabeled sartans by measuring their ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1, Ile8]Angiotensin II.
-
Unlabeled sartans (this compound, Losartan, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the unlabeled sartan. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand like Angiotensin II).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled sartan concentration. Determine the IC50 value (the concentration of the sartan that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Conscious Rats
This method is employed to assess the antihypertensive efficacy of sartans in a relevant animal model.
Objective: To continuously monitor arterial blood pressure in conscious, freely moving hypertensive rats following the administration of a sartan.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model of essential hypertension.
Methodology: Radiotelemetry
-
Transmitter Implantation: Anesthetize the SHR and surgically implant a radiotelemetry transmitter. The catheter of the transmitter is typically inserted into the abdominal aorta or femoral artery for direct blood pressure measurement. The body of the transmitter is placed in the abdominal cavity or a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Baseline Recording: Record baseline blood pressure and heart rate for a 24-hour period before drug administration.
-
Drug Administration: Administer the sartan (e.g., this compound or a comparator sartan) via oral gavage or other appropriate route.
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a specified period (e.g., 24-48 hours) after drug administration.
-
Data Analysis: Analyze the telemetered data to determine the magnitude and duration of the blood pressure reduction for each sartan. Compare the changes from baseline between the different treatment groups.
Conclusion
The pharmacological landscape of sartans is characterized by both shared mechanisms and significant individual differences. This compound distinguishes itself as a potent, insurmountable AT1 receptor antagonist. While direct, comprehensive comparative data for this compound against a wide array of other sartans is still emerging, preclinical evidence suggests a high potency. The choice of a particular sartan in a research or clinical setting may be guided by these nuanced pharmacological properties, including binding affinity, mode of antagonism, and demonstrated antihypertensive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. Comparative assessment of angiotensin II type 1 receptor blockers in the treatment of acute myocardial infarction: surmountable vs. insurmountable antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Zolasartan's Insurmountable Antagonism at the AT1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of zolasartan's insurmountable antagonism at the Angiotensin II Type 1 (AT1) receptor with other angiotensin II receptor blockers (ARBs). The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to AT1 Receptor Antagonism
Angiotensin II is a key effector molecule in the Renin-Angiotensin System (RAS), exerting its physiological effects primarily through the AT1 receptor. These effects include vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which can contribute to hypertension and cardiovascular disease. AT1 receptor blockers (ARBs), also known as sartans, are a class of drugs that selectively antagonize the AT1 receptor.
The nature of this antagonism can be broadly categorized as either surmountable or insurmountable.
-
Surmountable (Competitive) Antagonism: The antagonist binds reversibly to the same site as the agonist (angiotensin II). The inhibitory effect of a surmountable antagonist can be overcome by increasing the concentration of the agonist. Losartan is a classic example of a surmountable AT1 receptor antagonist.
-
Insurmountable (Non-competitive) Antagonism: The antagonist's inhibitory effect cannot be overcome by increasing the agonist concentration. This is often due to very slow dissociation of the antagonist from the receptor, effectively sequestering the receptor from the agonist. This compound, along with other ARBs like candesartan (B1668252), irbesartan, and valsartan, is classified as an insurmountable antagonist[1]. The slow dissociation kinetics are thought to contribute to a longer duration of action[1].
This guide focuses on the insurmountable antagonism of this compound, providing a comparative analysis with other ARBs based on available experimental data.
Comparative Pharmacological Data
The following tables summarize key pharmacological parameters for this compound and other ARBs from various studies. It is important to note that direct head-to-head comparisons of all these agents in a single study are limited. Therefore, data from different sources are presented, and experimental conditions may vary.
Table 1: AT1 Receptor Binding Affinities (IC50/Ki/pKi) of Various ARBs
| ARB | IC50 (nM) | Ki (nM) | pKi | Species/Tissue | Radioligand | Reference |
| This compound (SC-52458) | 2.8 | - | - | Rat Adrenal Cortex | [125I]Angiotensin II | |
| This compound (SC-52458) | 6.9 | - | - | Rat Uterine Smooth Muscle | [125I]Angiotensin II | |
| Losartan | - | - | 7.17 ± 0.07 | COS-7 cells (human AT1) | [3H]Angiotensin II | [2] |
| Valsartan | 44.9 | - | 7.65 ± 0.12 | Human AT1 Receptors | [125I]Sar¹-Ile⁸-Ang II | [2][3] |
| Irbesartan | 15.8 | - | - | Human AT1 Receptors | [125I]Sar¹-Ile⁸-Ang II | |
| Candesartan | - | - | 8.61 ± 0.21 | COS-7 cells (human AT1) | [3H]Angiotensin II | |
| Telmisartan | 5.1 | - | 8.19 ± 0.04 | Human AT1 Receptors | [125I]Sar¹-Ile⁸-Ang II | |
| Olmesartan | 6.7 | - | - | Human AT1 Receptors | [125I]Sar¹-Ile⁸-Ang II | |
| Azilsartan | 2.6 | - | - | Human AT1 Receptors | [125I]Sar¹-Ile⁸-Ang II |
Note: IC50, Ki, and pKi values are measures of binding affinity, where a lower IC50/Ki or a higher pKi indicates higher affinity. The values presented are from different studies and should be compared with caution.
Table 2: Functional Antagonism and Dissociation Parameters
| ARB | Type of Antagonism | pA2/pD'2 | Dissociation Half-Life (t1/2) | Experimental Model | Reference |
| This compound (SC-52458) | Competitive/Reversible | 8.18 (pA2) | - | Rabbit Aortic Rings | |
| This compound | Insurmountable/Non-competitive | - | - | - | |
| Losartan | Surmountable | - | 67 min | Human AT1 Receptors | |
| Valsartan | Insurmountable | - | 70 min | Human AT1 Receptors | |
| Candesartan | Insurmountable | - | 133 min | Human AT1 Receptors | |
| Telmisartan | Insurmountable | - | 213 min | Human AT1 Receptors | |
| Olmesartan | Insurmountable | - | 166 min | Human AT1 Receptors | |
| Azilsartan | Insurmountable | 9.9 (pD'2) | Slow | Rabbit Aortic Strips |
Note: There is a discrepancy in the reported mode of antagonism for this compound (SC-52458), with one study describing it as competitive and another as insurmountable. This may be due to differences in experimental conditions or definitions.
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through Gq/11 protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses including smooth muscle contraction, inflammation, and cell growth.
Caption: Simplified AT1 receptor signaling pathway via Gq/11.
Experimental Workflow: Assessing Insurmountable Antagonism
The insurmountable nature of an antagonist is typically evaluated through a combination of radioligand binding assays and functional assays. The workflow below illustrates the key steps in this process.
Caption: Workflow for evaluating AT1 receptor antagonism.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
1. Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the AT1 receptor (e.g., rat adrenal cortex, CHO cells transfected with human AT1 receptor).
-
Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II or [3H]-Angiotensin II.
-
Unlabeled Ligands: this compound, losartan, valsartan, and other ARBs for comparison.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
2. Method:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane suspension (e.g., 50-120 µg protein for tissue membranes).
-
50 µL of competing unlabeled ligand at various concentrations (e.g., 10-11 to 10-5 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., 1 µM Angiotensin II).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a beta or gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot specific binding as a percentage of control (no competitor) against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit angiotensin II-stimulated production of inositol phosphates, a key second messenger in the AT1 receptor signaling pathway.
1. Materials:
-
Cell Culture: Cells stably expressing the AT1 receptor (e.g., CHO-AT1 cells).
-
Labeling Medium: Inositol-free medium containing myo-[3H]-inositol.
-
Stimulation Buffer: Buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase and allow accumulation of IPs.
-
Agonist: Angiotensin II.
-
Antagonists: this compound and other ARBs.
-
Extraction Solution: e.g., Perchloric acid or trichloroacetic acid.
-
Ion-exchange Chromatography Columns: To separate different inositol phosphate species.
-
Scintillation Counter.
2. Method:
-
Cell Labeling: Plate cells in multi-well plates and incubate with labeling medium containing myo-[3H]-inositol for 18-24 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with various concentrations of the antagonist (e.g., this compound) in stimulation buffer for a defined period (e.g., 30 minutes).
-
Stimulation: Add angiotensin II at a fixed concentration (e.g., a concentration that gives a submaximal response, like EC80) and incubate for an appropriate time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding ice-cold extraction solution.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange chromatography columns. Elute the different inositol phosphates (IP1, IP2, IP3) with buffers of increasing ionic strength.
-
Quantification: Collect the eluates and measure the radioactivity of each fraction by liquid scintillation counting.
-
Data Analysis:
-
Calculate the total [3H]-inositol phosphate accumulation for each condition.
-
Plot the response (IP accumulation) as a percentage of the maximal angiotensin II response against the log concentration of the antagonist to determine the IC50.
-
To assess insurmountability, generate full dose-response curves for angiotensin II in the presence of fixed concentrations of the antagonist. An insurmountable antagonist will depress the maximal response of angiotensin II.
-
Conclusion
The available evidence indicates that this compound is a potent AT1 receptor antagonist. While one study characterized it as competitive, another classified it as an insurmountable antagonist, a property it shares with several other clinically used ARBs such as candesartan and valsartan. This insurmountable antagonism is likely due to a slow rate of dissociation from the AT1 receptor, which can contribute to a prolonged duration of action.
The provided experimental protocols for radioligand binding and inositol phosphate accumulation assays offer a framework for further comparative studies to precisely quantify the binding kinetics and functional antagonism of this compound relative to other ARBs. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of new therapeutic agents targeting the Renin-Angiotensin System.
References
- 1. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zolasartan and Candesartan: A Review for Researchers
For drug development professionals and researchers, understanding the comparative pharmacology of therapeutic agents is paramount. This guide provides a head-to-head comparison of Zolasartan and Candesartan, two angiotensin II receptor blockers (ARBs). While Candesartan is a well-established therapeutic agent, this compound is a discontinued (B1498344) drug candidate, limiting the availability of extensive comparative data. This guide will objectively present the available information for both compounds, highlighting the disparities in the depth of experimental data.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both this compound and Candesartan are selective antagonists of the angiotensin II receptor type 1 (AT1R).[1] By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). This blockade leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure.[2][3][4]
The RAAS pathway, and the site of action for both this compound and Candesartan, is depicted below.
Pharmacokinetics
A significant difference between the two compounds lies in their pharmacokinetic profiles. Candesartan is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely converted to the active drug, Candesartan, during absorption from the gastrointestinal tract.[2]
| Parameter | This compound | Candesartan |
| Prodrug | No | Yes (Candesartan cilexetil) |
| Active Metabolite | - | Candesartan |
| Metabolism | Glucuronidation (UGT1A3, UGT1A5, UGT1A10, UGT2B7) | Minor hepatic metabolism (CYP2C9) to an inactive metabolite. |
| Elimination Half-life | Not available | Approximately 9 hours |
| Bioavailability | Not available | ~15% (tablets), ~40% (solution) |
Efficacy: A Tale of Two Data Sets
The evaluation of efficacy starkly contrasts due to the discontinuation of this compound's development.
This compound
Publicly available efficacy data for this compound is limited to preclinical studies. Some synthesized compounds related to this compound showed antihypertensive activity in normotensive and hypertensive rats that was 1.5 to 2-fold higher than the reference compound, Losartan. However, without clinical trial data, its efficacy in humans remains unproven.
Candesartan
Candesartan has demonstrated significant antihypertensive efficacy in numerous clinical trials.
-
Dose-dependent blood pressure reduction: Oral monotherapy with Candesartan resulted in placebo-corrected mean systolic blood pressure (SBP) reductions of 6.0 mmHg at 4 mg, 9.6 mmHg at 8 mg, and 12.4 mmHg at 16 mg.
-
Superiority to Losartan: In a head-to-head comparison, Candesartan cilexetil at its maximum dose was more effective at lowering blood pressure than Losartan at its maximum dose. At week 8, Candesartan lowered trough systolic/diastolic blood pressure by 13.3/10.9 mmHg compared to 9.8/8.7 mmHg with Losartan.
-
Long-term efficacy: In long-term studies (≤12 months), Candesartan (4-16 mg once daily) effectively maintained its antihypertensive effects.
-
Add-on therapy: When added to other antihypertensive medications in patients with uncontrolled hypertension, Candesartan cilexetil (16-32 mg once daily) provided significant additional blood pressure reductions.
Safety and Tolerability
This compound
Due to the lack of clinical trial data, a comprehensive safety and tolerability profile for this compound in humans is not available.
Candesartan
Candesartan is generally well-tolerated, with an adverse event profile similar to placebo in many clinical trials.
-
Common adverse effects: The most common adverse effects include symptomatic hypotension, impaired renal function, and hyperkalemia.
-
Withdrawal rates: The rate of withdrawal due to adverse events in clinical trials was low and comparable to placebo.
-
Long-term safety: Long-term administration of Candesartan has been shown to be well-tolerated.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. For Candesartan, a vast body of literature from clinical trials exists, with detailed methodologies. For instance, the CLAIM study, a forced-titration study comparing Candesartan and Losartan, provides a clear example of the rigorous protocols used to evaluate its efficacy and safety.
Below is a generalized workflow for a clinical trial evaluating an antihypertensive agent like Candesartan.
Conclusion
This comparison underscores the significant disparity in the available data between this compound and Candesartan. Candesartan is a well-characterized ARB with a robust body of evidence supporting its efficacy and safety in the treatment of hypertension. In contrast, this compound, a discontinued drug candidate, lacks the clinical data necessary for a comprehensive evaluation and direct comparison. While preclinical data suggested potential for this compound, its clinical utility was never established. For researchers and drug development professionals, the story of this compound serves as a reminder of the extensive and rigorous process required to bring a new therapeutic agent to market, a journey that Candesartan successfully completed.
References
Zolasartan's Receptor Selectivity: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide to the AT1 versus AT2 receptor selectivity of Zolasartan, benchmarked against leading Angiotensin II Receptor Blockers (ARBs). This document provides a comprehensive overview of binding affinities, functional antagonism, and the underlying signaling pathways, supported by detailed experimental methodologies.
Introduction
This compound is a non-peptide angiotensin II receptor antagonist, belonging to the widely recognized 'sartan' class of drugs. These agents are pivotal in the management of hypertension and other cardiovascular diseases. Their therapeutic efficacy is rooted in the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the primary pressor and pro-hypertrophic actions of angiotensin II. A critical characteristic for any ARB is its selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor. While AT1 receptor activation is associated with vasoconstriction and inflammation, AT2 receptor stimulation is generally considered to have counter-regulatory, beneficial effects, including anti-proliferative and vasodilatory actions.[1][2] This guide provides a comparative analysis of this compound's selectivity profile, placing it in context with established ARBs such as Losartan, Valsartan, and Olmesartan.
Comparative Analysis of Receptor Binding Affinity
A study comparing the relative binding affinities of various AT1 receptor antagonists ranked them in the following order of highest to lowest affinity: Candesartan > Telmisartan > E3174 (the active metabolite of Losartan) > Tasosartan > Losartan > Eprosartan.[3] While this specific study did not include this compound in its direct ranking, it is structurally based on the prototypical chemical structure of Losartan, suggesting it operates within the same mechanistic class.[3]
In contrast, extensive quantitative data are available for other prominent ARBs, as detailed in the table below. The selectivity for the AT1 receptor over the AT2 receptor is a key differentiator among these agents, with most ARBs demonstrating a selectivity of 10,000 to 30,000-fold.[4]
| Drug | AT1 Receptor Affinity (pKi/Ki) | AT1 vs. AT2 Selectivity (Fold) | Reference |
| This compound | Data not publicly available | Data not publicly available | |
| Losartan | pKi = 7.17 ± 0.07 | ~1,000 | [5][6] |
| Valsartan | pKi = 7.65 ± 0.12 | ~20,000 | [5][6] |
| Olmesartan | IC₅₀ = 6.7 nM | Data not specified | [7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Functional Antagonism: A Deeper Dive into this compound's Profile
Beyond simple binding affinity, the mode of antagonism provides crucial insights into a drug's pharmacological action. Angiotensin II receptor blockers are broadly classified as either surmountable (competitive) or insurmountable (non-competitive) antagonists.
This compound has been characterized as an insurmountable/noncompetitive antagonist of the AT1 receptor.[3] This mode of action is shared with other prominent ARBs like Candesartan, Valsartan, and Telmisartan.[3] Insurmountable antagonism implies that even with increasing concentrations of the agonist (angiotensin II), the maximal response cannot be restored. This is often attributed to a slow dissociation rate of the antagonist from the receptor, leading to a prolonged duration of action.[3]
In contrast, Losartan is considered a surmountable antagonist, meaning its inhibitory effect can be overcome by high concentrations of angiotensin II.[8]
| Drug | Type of Antagonism | Implication | Reference |
| This compound | Insurmountable/Noncompetitive | Slow dissociation from the AT1 receptor, potentially leading to a longer duration of action. | [3] |
| Losartan | Surmountable/Competitive | The blocking effect can be overcome by high concentrations of angiotensin II. | [8] |
| Valsartan | Insurmountable/Noncompetitive | Slow dissociation from the AT1 receptor. | [3] |
| Olmesartan | Insurmountable/Noncompetitive | Slow dissociation from the AT1 receptor. |
Signaling Pathways: The Molecular Basis of Selectivity
The distinct physiological effects mediated by AT1 and AT2 receptors stem from their divergent downstream signaling cascades. Understanding these pathways is fundamental to appreciating the importance of this compound's selectivity.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular events primarily through Gq/11 protein coupling. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, inflammation, and cellular growth.
Caption: AT1 Receptor Signaling Pathway and this compound's Point of Intervention.
AT2 Receptor Signaling Pathway
In contrast, the AT2 receptor signaling pathway is generally associated with effects that counterbalance those of the AT1 receptor. Activation of AT2 receptors often leads to the activation of protein phosphatases, resulting in vasodilation, anti-proliferation, and anti-inflammatory effects.
Caption: AT2 Receptor Signaling Pathway.
Experimental Protocols
Validating the selectivity of a compound like this compound involves a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a drug to its receptor.
References
- 1. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Zolasartan (Losartan)
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of analytical methods for the quantification of Zolasartan, widely known as Losartan (B1675146). This guide delves into the experimental protocols and performance data of various techniques, offering a comparative analysis to aid in method selection and validation.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the determination of Losartan in bulk drug substances, pharmaceutical formulations, and biological fluids. The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different analytical methods for Losartan quantification, providing a clear comparison for researchers.
Table 1: Performance Characteristics of HPLC-UV Methods for Losartan Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Mobile Phase | Acetonitrile (B52724):Water (60:40) | 0.01 M Ammonium (B1175870) Phosphate (B84403):Acetonitrile:Methanol (B129727) (6:3:1), pH 3.2 | 0.1 mol/L Sodium Acetate (pH 5.5):Acetonitrile:Methanol (15:6:4) |
| Column | Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 μm) | C18 reversed-phase (250 x 2 mm i.d.) | Zorbax SB-Phenyl |
| Flow Rate | 0.8 mL/min | 0.3 mL/min | Not Specified |
| Detection Wavelength | 237 nm | 254 nm | 230 nm |
| Linearity Range | 2–12 µg/mL | 10–300 ng/mL | Not Specified |
| Limit of Detection (LOD) | 1 µg/mL | < 10 ng/mL | 0.5 ng |
| Limit of Quantitation (LOQ) | 2 µg/mL | Not Specified | 0.05 µg |
| Recovery | Not Specified | > 70% | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | < 10% | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | < 15% | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Losartan Quantification
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Ionization Mode | Negative ESI | Not Specified | Positive ESI |
| Mobile Phase | Not Specified | Methanol:0.1% v/v Formic Acid (85:15, v/v) | 0.05% Formic Acid:Acetonitrile (3.3:6.7, v/v) |
| Column | Zorbax SB C-18 | C18 | Luna HST 2.5µm C18 (50x3 mm) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Linearity Range (Losartan) | 2.5–2000 ng/mL | Not Specified | 0.5–2500 ng/mL |
| Linearity Range (EXP3174) | 5.0–3000 ng/mL | Not Specified | 0.5–2500 ng/mL |
| Recovery (Losartan) | 96.53% | Not Specified | High |
| Recovery (EXP3174) | 99.86% | Not Specified | High |
| Lower Limit of Quantification (LLOQ) | Not Specified | Not Specified | 0.5 ng/mL (both) |
Table 3: Performance Characteristics of UV Spectrophotometric Methods for Losartan Quantification
| Parameter | Method 1 (First Order Derivative)[7] | Method 2 (Direct & First-Derivative)[8] | Method 3 (UV)[9] |
| Detection Wavelength | 267 nm | Not Specified | 234 nm |
| Linearity Range | 2–10 µg/mL | 5.0 mg L-1 (Direct), 10.0 mg L-1 (First-Derivative) | Not Specified |
| Solvent | Methanol | Distilled Water | Water |
| Precision (%RSD) | < 2% (Intra-day & Inter-day) | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100% | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Sample Preparation (for Tablets):
-
Weigh and powder a set number of tablets (e.g., 10 or 20).
-
Transfer an amount of powder equivalent to a specific dose of Losartan (e.g., 10 mg) into a volumetric flask.
-
Dissolve the powder in the mobile phase or a suitable solvent (e.g., methanol or water) with the aid of sonication for approximately 10 minutes.[8][9]
-
Dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate or sodium acetate) and an organic modifier (e.g., acetonitrile, methanol) is typical.[1][2][3] The composition can be isocratic[1] or gradient.
-
Detection: UV detection is performed at a wavelength where Losartan shows significant absorbance, such as 230 nm, 237 nm, or 254 nm.[1][2][3]
Sample Preparation (for Plasma):
-
Protein Precipitation: This method involves adding a precipitating agent like acetonitrile to the plasma sample to remove proteins.
-
Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up and concentrating the analytes from a biological matrix.[4][5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by an equilibration buffer.[5]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Losartan and its metabolite with a suitable solvent (e.g., 0.5% ammonia (B1221849) in methanol).[5]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[5]
-
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 column is typically used for separation.[4][5] The mobile phase often consists of a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid to improve ionization.[5][6]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative ion mode.[6]
-
Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4][6]
-
Sample Preparation (for Bulk Drug or Tablets):
-
Accurately weigh a quantity of Losartan potassium powder or tablet powder.
-
Dissolve the powder in a suitable solvent, such as methanol or distilled water, in a volumetric flask.[7][8]
-
Prepare a series of standard solutions of known concentrations by diluting a stock solution.
Measurement:
-
Scan the standard solutions and the sample solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]
-
For derivative spectrophotometry, the first or higher-order derivative spectrum is recorded, and measurements are made at a zero-crossing point to minimize interference from excipients.[7][10]
-
The concentration of Losartan in the sample is determined by comparing its absorbance or derivative signal to a calibration curve constructed from the standard solutions.
Methodology and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Losartan quantification using HPLC-UV.
Caption: Workflow for Losartan quantification in plasma by LC-MS/MS.
References
- 1. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. scielo.br [scielo.br]
- 9. medicalresearchjournal.org [medicalresearchjournal.org]
- 10. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
Comparative Efficacy of Olmesartan Versus First-Generation ARBs in the Management of Hypertension
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Olmesartan, a later-generation angiotensin II receptor blocker (ARB), with first-generation ARBs, including Losartan, Valsartan, Irbesartan, and Candesartan. The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.
Mechanism of Action: Angiotensin II Receptor Blockade
Angiotensin II receptor blockers exert their antihypertensive effects by selectively blocking the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in various tissues, including vascular smooth muscle and the adrenal glands, leading to vasoconstriction and the release of aldosterone.[1][2][3] This, in turn, increases blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these effects and leading to vasodilation and a reduction in blood pressure.[3][4][5] Unlike ACE inhibitors, ARBs do not affect the degradation of bradykinin, which is why they are not typically associated with the persistent dry cough seen with ACE inhibitor therapy.[6]
First-generation ARBs, such as Losartan, are competitive antagonists.[7] Olmesartan, on the other hand, is described as a non-competitive, "insurmountable" antagonist, which may contribute to its potent and sustained antihypertensive effects.[7]
Signaling Pathway of Angiotensin II Receptor Blockers
The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This process is primarily mediated through G-protein dependent and independent pathways. Activation of the AT1 receptor leads to the stimulation of phospholipase C, an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium and activation of protein kinase C (PKC).[3][8] These events ultimately contribute to vascular smooth muscle contraction. ARBs block the initial step of this cascade by preventing Angiotensin II from binding to its receptor.
Comparative Efficacy in Blood Pressure Reduction
Multiple head-to-head clinical trials have demonstrated that Olmesartan provides a more potent and rapid reduction in blood pressure compared to first-generation ARBs at their recommended starting doses.
A multicenter, randomized, double-blind trial compared the antihypertensive efficacy of once-daily Olmesartan (20 mg) with the starting doses of Losartan (50 mg), Valsartan (80 mg), and Irbesartan (150 mg) in patients with essential hypertension.[7][9] The study found that Olmesartan was more effective than the other ARBs in reducing cuff diastolic blood pressure (DBP).[9] The superior efficacy of Olmesartan in reducing cuff DBP was evident within two weeks of treatment initiation and was sustained throughout the trial.[9]
Another study showed that Olmesartan 20 mg/day was significantly more effective than Losartan 50 mg/day, Valsartan 80 mg/day, and Irbesartan 150 mg/day in patients with mild to moderate hypertension.[7][10] The reduction in blood pressure with Olmesartan was significantly greater than the comparator treatments at week 2 and this superiority was maintained at week 8.[7][10] Furthermore, a study comparing Olmesartan 20 mg/day with Candesartan 8 mg/day in patients with moderate to severe hypertension found Olmesartan to be more effective in lowering 24-hour blood pressure at week 8.[7][10]
The following table summarizes the results from a key comparative study.
| Treatment (once daily) | Mean Reduction in Seated Cuff DBP (mmHg) at Week 8 | Mean Reduction in Seated Cuff SBP (mmHg) at Week 8 |
| Olmesartan 20 mg | -11.5 | -11.3 |
| Losartan 50 mg | -8.2 | -8.9 |
| Valsartan 80 mg | -7.9 | -9.2 |
| Irbesartan 150 mg | -9.8 | -10.8 |
Data adapted from a multicenter, randomized, double-blind trial.[9]
Experimental Protocols: A Generalized Approach for Comparative Efficacy Trials
While specific protocols for each cited study are extensive, a generalized methodology for a randomized, double-blind, active-comparator, forced-titration study to evaluate the efficacy of different ARBs can be outlined as follows.
1. Patient Population:
-
Inclusion criteria typically include adults with a diagnosis of essential hypertension, often defined by a specific range of seated diastolic and/or systolic blood pressure (e.g., DBP ≥100 mmHg and ≤115 mmHg).[9]
-
Exclusion criteria often include secondary hypertension, significant cardiovascular disease, renal or hepatic impairment, and known intolerance to ARBs.[2]
2. Study Design:
-
A multi-week, randomized, double-blind, parallel-group design is commonly employed.
-
Following a washout period for previous antihypertensive medications and a single-blind placebo run-in period, eligible patients are randomized to receive one of the study drugs.[11]
3. Treatment Protocol:
-
Patients are initiated on the recommended starting dose of the assigned ARB (e.g., Olmesartan 20 mg, Losartan 50 mg, Valsartan 80 mg).
-
For forced-titration studies, the dose of the medication is increased at specified intervals (e.g., after 4 weeks) if blood pressure goals are not met.[11]
4. Efficacy and Safety Assessments:
-
The primary efficacy endpoint is typically the change from baseline in trough seated cuff diastolic blood pressure at the end of the study period (e.g., week 8).
-
Secondary endpoints often include the change from baseline in seated cuff systolic blood pressure, 24-hour ambulatory blood pressure monitoring, and the proportion of patients achieving a target blood pressure goal (e.g., <140/90 mmHg).[9]
-
Blood pressure is measured at regular intervals (e.g., weeks 2, 4, and 8) at trough, which is 24 ± 2 hours after the last dose of medication.[2]
-
Safety is assessed through the monitoring of adverse events, physical examinations, and laboratory tests.
Conclusion
The available clinical evidence from head-to-head comparative trials indicates that Olmesartan demonstrates a superior antihypertensive efficacy in terms of both the magnitude and onset of blood pressure reduction when compared to first-generation ARBs at their recommended starting doses. These differences may have important long-term implications for cardiovascular risk reduction. The robust and sustained blood pressure control observed with Olmesartan makes it a significant consideration in the management of essential hypertension. Further research, including large-scale outcome trials, will continue to delineate the comparative long-term benefits of different ARBs.
References
- 1. ovid.com [ovid.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Increasing Doses of Olmesartan Medoxomil, Losartan Potassium, and Valsartan in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of Zolasartan and Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of Zolasartan and Valsartan (B143634), two non-peptide angiotensin II receptor antagonists. While both compounds target the angiotensin II type 1 (AT1) receptor, a comprehensive head-to-head comparison of their in vivo potency is limited by the available public data for this compound, which was under clinical investigation but has since been discontinued. This guide summarizes the existing preclinical data for both drugs, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and Valsartan are classified as insurmountable/noncompetitive antagonists of the AT1 receptor, suggesting a similar mechanism of action characterized by strong and prolonged receptor blockade.[1] Preclinical studies have demonstrated the potent antihypertensive effects of Valsartan in various animal models.[2][3] While direct comparative in vivo potency data for this compound is not publicly available, its insurmountable antagonism suggests it would also exhibit potent and sustained antihypertensive activity.
Data Presentation
Table 1: Comparative Pharmacological Properties
| Parameter | This compound | Valsartan |
| Target | Angiotensin II Receptor Type 1 (AT1) | Angiotensin II Receptor Type 1 (AT1) |
| Mechanism of Action | Insurmountable/noncompetitive antagonist[1] | Insurmountable/noncompetitive antagonist[1] |
| AT1 Receptor Binding Affinity (Ki) | Data not publicly available | 2.38 nM |
Table 2: In Vivo Antihypertensive Efficacy of Valsartan
| Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | Significant reduction in mean arterial pressure | |
| Renal Hypertensive Rats (2-kidney, 1-clip) | 10 mg/kg | Intravenous | Significant decrease in infarct size and improvement in left ventricular ejection fraction | |
| Normotensive Rats | 10 - 160 mg | Oral | Dose-dependent reduction in mean supine diastolic and systolic blood pressure |
Note: Quantitative in vivo dose-response data for this compound necessary for a direct potency comparison with Valsartan is not available in the peer-reviewed literature.
Experimental Protocols
In Vivo Blood Pressure Measurement in Hypertensive Rat Models
Objective: To assess the antihypertensive effect of an AT1 receptor antagonist.
Animal Model: Spontaneously Hypertensive Rats (SHR) or surgically induced hypertensive models like the two-kidney, one-clip (2K1C) model are commonly used.
Methodology:
-
Animal Acclimatization: Male SHRs are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Drug Administration: The test compound (e.g., Valsartan) or vehicle is administered orally via gavage or through drinking water. Doses are calculated based on the animal's body weight. For chronic studies, administration occurs daily for a specified period (e.g., 8 weeks).
-
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive): Blood pressure is measured using a tail-cuff plethysmography system. This is suitable for repeated measurements over a long period.
-
Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rat. This allows for the recording of blood pressure and heart rate in conscious, freely moving animals.
-
-
Data Analysis: Changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) are recorded and compared between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor (e.g., Chinese Hamster Ovary cells).
-
Radioligand: A radiolabeled ligand, typically [125I]-Sar1,Ile8-Angiotensin II, is used.
-
Competition Binding: The ability of the test compound (e.g., Valsartan) to displace the radioligand from the AT1 receptor is measured. A range of concentrations of the unlabeled test compound is incubated with the membranes and a fixed concentration of the radioligand.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Angiotensin II Receptor Signaling Pathway and Blockade by this compound/Valsartan.
Caption: General Experimental Workflow for In Vivo Potency Assessment.
References
- 1. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of valsartan on angiotensin II- and vasopressin-degrading activities in the kidney of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Angiotensin II Receptor Blockers (Sartans)
A comprehensive review of the pharmacokinetic profiles of Losartan (B1675146), Valsartan, and Olmesartan. Notably, a literature search for "Zolasartan" did not yield any pharmacokinetic data, suggesting it may be an investigational compound not yet described in publicly available literature.
This guide provides a detailed comparison of the pharmacokinetic properties of three commonly prescribed angiotensin II receptor blockers (ARBs), also known as sartans: Losartan, Valsartan, and Olmesartan. This information is crucial for researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these agents, which ultimately influence their clinical efficacy and safety.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Losartan, Valsartan, and Olmesartan, offering a clear comparison for research and development purposes.
| Pharmacokinetic Parameter | Losartan | Valsartan | Olmesartan |
| Bioavailability | Approximately 33%[1][2] | 23% (capsule), 39% (solution)[3] | Approximately 26%[4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[5] | 2 hours (capsule), 1 hour (solution) | 1.4-2.8 hours |
| Terminal Half-life (t½) | 1.5-2.5 hours (Losartan), 6-9 hours (active metabolite E-3174) | 6-7.5 hours | 10-15 hours |
| Volume of Distribution (Vd) | ~34 liters (Losartan), ~12 liters (E-3174) | 16.9 liters | 15-20 liters |
| Plasma Protein Binding | >98% (Losartan and E-3174) | High | High |
| Metabolism | Undergoes substantial first-pass metabolism via CYP2C9 and CYP3A4 to an active metabolite, E-3174. | Not extensively metabolized. | Prodrug (Olmesartan medoxomil) is rapidly and completely converted to the active metabolite, Olmesartan, during absorption. No further significant metabolism of Olmesartan is observed. |
| Elimination | Biliary and renal excretion. About 35% of an oral dose is recovered in urine and about 60% in feces. | Primarily excreted in feces (about 83% of dose) and to a lesser extent in urine (about 13% of dose). | Eliminated in a biphasic manner with about 35-50% excreted in the urine and the remainder in the feces via biliary excretion. |
| Food Effect | Administration with food can decrease the rate of absorption, but the overall bioavailability is not significantly affected. | Food decreases the rate and extent of absorption. | Food has a minimal effect on bioavailability. |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized clinical trials. The following outlines the general methodologies employed in these studies.
Bioavailability and Bioequivalence Studies
Objective: To determine the rate and extent of absorption of a drug and to compare the bioavailability of different formulations.
Protocol:
-
Study Design: Typically a randomized, single-dose, two-period, crossover design is used in healthy volunteers.
-
Drug Administration: Subjects receive a single oral dose of the sartan formulation after an overnight fast. A standardized meal may be provided at a specified time post-dosing in food-effect studies.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Analysis: Plasma concentrations of the parent drug and any active metabolites are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC). Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Multiple-Dose Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetic profile of a drug at steady-state.
Protocol:
-
Study Design: Healthy volunteers or patients receive multiple doses of the sartan at a fixed dosing interval until steady-state concentrations are achieved.
-
Drug Administration: The drug is administered orally at the same time each day for a specified duration (e.g., 7-14 days).
-
Blood Sampling: Blood samples are collected at various time points during the dosing interval on the last day of administration to characterize the steady-state concentration-time profile.
-
Pharmacokinetic Analysis: Steady-state pharmacokinetic parameters such as Cmax,ss, Tmax,ss, and AUCτ (area under the curve over a dosing interval) are calculated.
Mandatory Visualization
Signaling Pathway of Angiotensin II Receptor Blockers
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartans. Sartans selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sartan Series: A Comparative Guide to the Structural Activity Relationship of Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural activity relationships (SAR) of a class of antihypertensive drugs known as sartans, potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. While the specific compound "Zolasartan" is not widely documented in publicly available literature, this guide will focus on the foundational molecule, Losartan, and its numerous analogs to elucidate the key structural features governing their pharmacological activity. The principles and experimental data presented herein are broadly applicable to the entire sartan class of drugs.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin II (Ang II), an octapeptide hormone, is the primary active component of the RAS, exerting its effects by binding to the AT1 receptor.[1][2][3] This interaction triggers a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, which collectively contribute to increased blood pressure.[3] The sartans competitively inhibit the binding of Ang II to the AT1 receptor, thereby blocking these hypertensive effects.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities and in vivo potencies of Losartan and several key analogs. This data highlights how modifications to the core sartan structure influence their interaction with the AT1 receptor and their overall antihypertensive efficacy.
| Compound | Modification from Losartan | AT1 Receptor Binding Affinity (IC50, nM) | In Vivo Antihypertensive Potency (ED50, mg/kg) | Reference |
| Losartan | - | 10.7 ± 2.2 | - | |
| EXP3174 | Carboxylic acid metabolite | 10-40 times more potent than Losartan | - | |
| Fimasartan (BR-A-657) | Pyrimidin-4(3H)-one derivative with thioamido moiety | 0.13 | 0.018 (in pithed rats) | |
| Compound 1 | (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine | 0.82 | Maximal reduction of 47 mm Hg at 10 mg/kg p.o. in SHR | |
| AMBF3Los | Substitution at imidazole (B134444) C-5 position | 7.9 ± 0.4 | - | |
| FEtLos | Substitution at imidazole C-5 position | 2.2 ± 0.2 µM | - | |
| Telmisartan (B1682998) | - | - | 10-fold more potent than irbesartan (B333) (i.v. in rats) | |
| Candesartan | - | - | Comparable to telmisartan (i.v. in rats) | |
| Irbesartan | - | - | - |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. SHR: Spontaneously Hypertensive Rat.
Key Structural Features and SAR Insights
The general structure of sartans consists of a biphenyl (B1667301) scaffold with an acidic group (typically a tetrazole or a carboxylic acid) and an imidazole or a related heterocyclic ring system.
-
The Biphenyl Tetrazole Moiety: This is a crucial component for high-affinity binding to the AT1 receptor. The acidic tetrazole ring mimics the C-terminal carboxylate of Angiotensin II, forming a key interaction with the receptor.
-
The Imidazole Ring and its Substituents: The imidazole ring and the substituents at its 2, 4, and 5 positions play a significant role in determining the potency and selectivity of the antagonist.
-
The n-butyl group at the 2-position of Losartan's imidazole ring is important for hydrophobic interactions within the receptor binding pocket.
-
Modifications at the 5-position of the imidazole ring, as seen with AMBF3Los and FEtLos, can significantly impact binding affinity.
-
-
Metabolism to More Active Forms: Losartan is a prodrug that is metabolized in the liver to its active metabolite, EXP3174. This metabolite is a more potent AT1 receptor antagonist than the parent compound, contributing significantly to the overall antihypertensive effect.
Experimental Protocols
1. Radioligand Binding Assay for AT1 Receptor Affinity
This assay is used to determine the binding affinity of a compound for the AT1 receptor.
-
Materials:
-
Rat aortic smooth muscle cell membranes (expressing only the AT1 receptor subtype).
-
Radiolabeled Angiotensin II, such as [125I][Sar1,Ile8]AngII.
-
Binding buffer (e.g., 50 mmol/L Tris/HCl, 5 mmol/L EDTA, pH 7.4).
-
Test compounds (this compound analogs).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Rat aortic smooth muscle cell membranes are prepared by homogenization and centrifugation.
-
The membrane preparation is incubated with a fixed concentration of radiolabeled Angiotensin II and varying concentrations of the test compound.
-
The incubation is carried out at 37°C for 1 hour.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
2. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to assess the antihypertensive efficacy of the compounds.
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
The test compound is administered orally (p.o.) or intravenously (i.v.) to the SHR.
-
Blood pressure is monitored continuously over a period of time (e.g., 24 hours) using a telemetry system or tail-cuff method.
-
The dose-dependent effect of the compound on blood pressure is determined.
-
The ED50, the dose that produces a 50% of the maximal reduction in blood pressure, can be calculated.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the renin-angiotensin system and the mechanism of action of sartans, as well as a typical experimental workflow for evaluating these compounds.
Caption: The Renin-Angiotensin System and the inhibitory action of Sartans.
Caption: A typical workflow for the discovery and evaluation of novel sartan analogs.
References
- 1. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zolasartan: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Zolasartan, a discontinued (B1498344) angiotensin II receptor type 1 (AT1) antagonist that was under investigation for the treatment of hypertension.[1] Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.
I. Risk Assessment and Waste Identification
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary route of exposure is through inhalation of dust particles or accidental ingestion. While comprehensive toxicity data for this compound is limited, related compounds in the 'sartan' class have shown potential for adverse effects. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Waste Categorization: The first step in proper disposal is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either non-hazardous or hazardous.[2] Hazardous waste is further defined by being either "listed" or "characteristic" (ignitable, corrosive, reactive, or toxic).[3][4]
Due to the absence of specific RCRA listing for this compound, a conservative approach is recommended. Laboratories should consult their institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification based on available data and local regulations.
II. Segregation and Storage of this compound Waste
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
Dedicated Waste Container:
-
Use a clearly labeled, dedicated waste container for all this compound-contaminated materials.
-
The container should be made of a material compatible with the chemical properties of this compound.
-
The label should include:
-
"this compound Waste"
-
"Caution: Chemical Waste"
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care").
-
Types of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound. These should be collected in a separate, sealed container.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
III. Disposal Procedures
The following procedures outline the disposal pathways for both non-hazardous and hazardous this compound waste.
Scenario 1: this compound Waste Classified as Non-Hazardous
Even if classified as non-hazardous, pharmaceutical waste should never be disposed of in the regular trash or poured down the drain.[5][6]
Step-by-Step Disposal:
-
Collection: Collect all this compound waste in the dedicated, labeled container.
-
Contact EHS: Notify your institution's EHS department for pickup of the pharmaceutical waste.
-
Incineration: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction of the active pharmaceutical ingredient.[2][6]
Scenario 2: this compound Waste Classified as Hazardous
If this compound is determined to be a hazardous waste, more stringent disposal regulations apply under the EPA's RCRA.[2][6]
Step-by-Step Disposal:
-
Hazardous Waste Accumulation: Accumulate this compound waste in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as per your facility's hazardous waste management plan.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name and address of the generator, and the specific waste identification number (if assigned).
-
Manifesting: A hazardous waste manifest must be completed for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS department will manage this process.
-
Treatment and Disposal: The hazardous this compound waste will be transported by a licensed hazardous waste hauler to a permitted TSDF for appropriate treatment, typically incineration.[6]
IV. Spill Management
In the event of a this compound spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE, including a respirator if the spill generates airborne dust.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Use absorbent pads or other suitable materials to contain the liquid.
-
-
Clean the Spill: Carefully collect the spilled material and absorbent into the dedicated this compound waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Report the Spill: Report the spill to your supervisor and EHS department, following your institution's spill response protocol.
V. Experimental Protocols and Data
While specific experimental protocols for this compound are not publicly available due to its discontinued development, general laboratory procedures for handling similar non-peptide angiotensin II receptor antagonists should be followed. This includes conducting all manipulations within a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H20BrClN6O3 | [1] |
| Molecular Weight | 555.8 g/mol | [1] |
| Class | 1-benzofurans | [1] |
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability study of losartan/hydrochlorothiazide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the environmental fate and effects of azilsartan, a selective antagonist of angiotensin II type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
